Tyrosinase-IN-18
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18N2O5S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dihydroxyphenyl)methylidene]-2-[(3,4-dimethoxyphenyl)methylimino]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O5S/c1-25-15-6-3-11(7-16(15)26-2)10-20-19-21-18(24)17(27-19)8-12-4-5-13(22)9-14(12)23/h3-9,22-23H,10H2,1-2H3,(H,20,21,24)/b17-8- |
InChI Key |
JIKPCOFWMYPOTQ-IUXPMGMMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)/C(=C/C3=C(C=C(C=C3)O)O)/S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C2NC(=O)C(=CC3=C(C=C(C=C3)O)O)S2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanisms of Tyrosinase Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific compound "Tyrosinase-IN-18" is not available in the public scientific literature. It is listed as a product by chemical suppliers without citation to a primary research publication. Consequently, this guide provides a comprehensive overview of the general mechanisms of action for tyrosinase inhibitors, drawing upon established scientific knowledge and examples of well-characterized inhibitory compounds.
Introduction to Tyrosinase and its Role in Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a pivotal, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial two steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4] Given its critical function, the inhibition of tyrosinase is a primary strategy for the development of therapeutics targeting hyperpigmentation disorders such as melasma and age spots, as well as for applications in the cosmetic industry for skin whitening.[2][3]
Signaling Pathways Regulating Tyrosinase Expression
The expression and activity of tyrosinase are regulated by complex signaling cascades, primarily initiated by external stimuli like UV radiation. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a cascade that increases intracellular cyclic AMP (cAMP), activating protein kinase A (PKA). PKA then upregulates the microphthalmia-associated transcription factor (MITF), a master regulator that directly promotes the transcription of the tyrosinase gene (TYR).[5][6]
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can be classified based on their mechanism of action. The primary mechanisms include competitive, non-competitive, and mixed-type inhibition, often involving interaction with the copper ions in the enzyme's active site.
Competitive Inhibition
Competitive inhibitors typically resemble the structure of the natural substrate (L-tyrosine or L-DOPA) and bind to the active site of the enzyme, thereby preventing the substrate from binding.
Non-competitive Inhibition
Non-competitive inhibitors bind to a site on the enzyme other than the active site. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.
Mixed-Type Inhibition
Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax).
Copper Chelation
Many tyrosinase inhibitors function by chelating the copper ions essential for the enzyme's catalytic activity. By binding to these copper ions, they inactivate the enzyme.
Quantitative Data of Known Tyrosinase Inhibitors
The efficacy of tyrosinase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes these values for several well-characterized inhibitors against mushroom tyrosinase, which is frequently used in screening studies.[7]
| Inhibitor | Type of Inhibition | IC50 (µM) | Ki (µM) |
| Kojic Acid | Mixed | 5.23 - 11.21 | - |
| Norartocarpetin | Competitive | 0.47 | - |
| Licochalcone A | Competitive | - | - |
| 6,7,4'-trihydroxyisoflavone | Competitive | 9.2 | - |
| Tyrosinase-IN-12 | Non-competitive | 49.33 | 31.25 |
Note: Data is compiled from various sources and experimental conditions may differ.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize tyrosinase inhibitors.
In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, which can be monitored by measuring the absorbance at 475 nm.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound and the positive control (e.g., kojic acid) in the buffer.
-
In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.
-
Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding a specific volume of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis of Tyrosinase Inhibition
This experiment determines the type of inhibition (competitive, non-competitive, etc.) using Lineweaver-Burk plots.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.
-
Analyze the resulting Lineweaver-Burk plot to determine the mechanism of inhibition based on the changes in Vmax and Km.
Conclusion
The inhibition of tyrosinase is a well-established approach for modulating melanin production. While specific data on "this compound" is not publicly accessible, the principles outlined in this guide provide a robust framework for understanding and evaluating the mechanism of action of any tyrosinase inhibitor. The methodologies and signaling pathways described are fundamental to the fields of dermatology, pharmacology, and cosmetic science for the discovery and development of novel agents for treating pigmentation disorders.
References
- 1. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of tyrosinase-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Unsymmetrical Curcumin Analogues as Tyrosinase Inhibitors [mdpi.com]
In Vitro Evaluation of Tyrosinase-IN-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-18 has been identified as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides a comprehensive overview of the in vitro methodologies required to characterize the inhibitory activity and mechanism of action of this compound. The protocols detailed herein cover enzymatic assays using mushroom tyrosinase and cellular assays in B16F10 melanoma cells, offering a robust framework for preclinical assessment. This document is intended to serve as a practical resource for researchers in the fields of dermatology, cosmetology, and pharmacology who are engaged in the discovery and development of novel depigmenting agents.
Introduction
Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis.[1] While essential for protecting the skin from ultraviolet radiation, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[2] The enzyme tyrosinase (EC 1.14.18.1) plays a critical, rate-limiting role in melanogenesis by catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.
This compound is a novel small molecule inhibitor of tyrosinase. This guide outlines the essential in vitro assays to quantify its inhibitory potency, elucidate its mechanism of action, and assess its efficacy in a cellular context.
Enzymatic Evaluation of this compound
The initial characterization of a tyrosinase inhibitor involves direct enzymatic assays. Mushroom tyrosinase is widely used for this purpose due to its commercial availability and high homology to human tyrosinase.[1]
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. This is determined by measuring the enzymatic activity of tyrosinase at various concentrations of this compound.
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.5): Prepare a 50 mM solution of potassium phosphate buffer and adjust the pH to 6.5.
-
Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in the phosphate buffer to a final concentration of 1000 units/mL. Keep this solution on ice.
-
L-DOPA Solution (1 mM): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in the phosphate buffer to a final concentration of 1 mM.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Test Solutions: Prepare serial dilutions of the this compound stock solution in the phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
170 µL of the reaction mixture (containing 10 parts 1 mM L-DOPA solution, 10 parts 50 mM phosphate buffer, and 9 parts distilled water).
-
10 µL of the respective this compound test solution.
-
20 µL of the mushroom tyrosinase solution (1000 units/mL).
-
-
For the control, add 10 µL of the phosphate buffer instead of the inhibitor solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of the formed dopachrome at 492 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Data Presentation: Inhibitory Potency of this compound
| Inhibitor | IC50 (µM) |
| This compound | [Insert Experimental Value] |
| Kojic Acid (Control) | [Insert Experimental Value] |
Enzyme Kinetics and Mechanism of Inhibition
To understand how this compound inhibits tyrosinase, it is essential to perform enzyme kinetic studies. These studies can reveal whether the inhibitor binds to the free enzyme (competitive), the enzyme-substrate complex (uncompetitive), or both (mixed).
-
Reagent Preparation:
-
Prepare mushroom tyrosinase solution and this compound solutions as described in section 2.1.
-
Prepare a range of L-DOPA substrate concentrations (e.g., 0.125, 0.25, 0.5, and 1 mM) in the phosphate buffer.
-
-
Assay Procedure:
-
Perform the tyrosinase inhibition assay as described in section 2.1, but for each concentration of this compound (including a zero-inhibitor control), measure the reaction rate at each of the different L-DOPA concentrations.
-
Monitor the formation of dopachrome by measuring the change in absorbance at 492 nm over time (kinetic mode). The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Construct Lineweaver-Burk plots (double reciprocal plots) of 1/V₀ versus 1/[S] (substrate concentration) for each inhibitor concentration.[4][5]
-
Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence of this compound to determine the type of inhibition.
-
Competitive Inhibition: Increased Km, Vmax remains unchanged.
-
Non-competitive Inhibition: Km remains unchanged, decreased Vmax.
-
Mixed Inhibition: Both Km and Vmax are altered.
-
Uncompetitive Inhibition: Both Km and Vmax are decreased proportionally.
-
-
The inhibition constant (Ki) can be determined from secondary plots, such as a Dixon plot.[4]
-
Data Presentation: Kinetic Parameters of Tyrosinase Inhibition by this compound
| Inhibitor Concentration (µM) | Km (mM) | Vmax (µM/min) | Ki (µM) | Inhibition Type |
| 0 (Control) | [Value] | [Value] | N/A | N/A |
| [Concentration 1] | [Value] | [Value] | [Value] | [Type] |
| [Concentration 2] | [Value] | [Value] | ||
| [Concentration 3] | [Value] | [Value] |
Cellular Evaluation of this compound
While enzymatic assays are crucial, evaluating the efficacy of an inhibitor in a cellular context is essential to account for factors such as cell permeability and metabolism. B16F10 murine melanoma cells are a widely used model for this purpose.
Cellular Tyrosinase Activity
This assay measures the effect of this compound on the tyrosinase activity within intact cells.
-
Cell Culture and Treatment:
-
Seed B16F10 melanoma cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells with a lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and 0.1 mM PMSF).
-
Centrifuge the lysate at 10,000 rpm for 20 minutes at 4°C.
-
-
Tyrosinase Activity Measurement:
-
Transfer the supernatant (cell lysate) to a new 96-well plate.
-
Add L-DOPA solution to each well.
-
Incubate at 37°C and measure the absorbance at 475 nm to quantify dopachrome formation.
-
Melanin Content Assay
This assay directly measures the impact of this compound on melanin production in B16F10 cells.
-
Cell Culture and Treatment:
-
Seed B16F10 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for an extended period (e.g., 72 hours). It is common to co-treat with a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH).
-
-
Melanin Extraction:
-
After treatment, wash the cells with PBS and harvest them.
-
Dissolve the cell pellet in 1N NaOH.
-
Heat the solution at 100°C for 30 minutes to solubilize the melanin.
-
-
Quantification:
-
Measure the absorbance of the solubilized melanin at 405 nm.
-
The melanin content can be normalized to the total protein content of the cells.
-
Data Presentation: Cellular Efficacy of this compound
| This compound Conc. (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |
| 0 (Control) | 100 | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: The inhibitory effect of this compound on the melanogenesis signaling pathway.
Conclusion
This technical guide provides a standardized framework for the comprehensive in vitro evaluation of this compound. By following the detailed experimental protocols for enzymatic and cellular assays, researchers can effectively determine the inhibitory potency, mechanism of action, and cellular efficacy of this compound. The presented methodologies and data presentation formats are designed to facilitate robust and reproducible research, ultimately accelerating the development of novel and effective agents for the management of hyperpigmentation.
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Tyrosinase Inhibitors [614beauty.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
In-Depth Technical Guide: Cellular Uptake and Localization of Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular uptake and subcellular localization of tyrosinase inhibitors. As the direct study of "Tyrosinase-IN-18" is limited in publicly available literature, this document outlines the fundamental experimental protocols and data analysis techniques applicable to novel small molecule tyrosinase inhibitors, using established compounds as illustrative examples. The guide details procedures for quantifying cellular uptake and determining the intracellular distribution of these inhibitors, crucial steps in understanding their mechanism of action and optimizing their efficacy as therapeutic or cosmetic agents. Furthermore, it visualizes key experimental workflows and the biochemical pathway of melanogenesis to provide a clear conceptual framework for researchers in the field.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the rate-limiting steps of tyrosine hydroxylation and DOPA oxidation.[1] Its inhibition is a primary strategy for the development of agents targeting hyperpigmentation disorders and for cosmetic skin lightening. The efficacy of a tyrosinase inhibitor is not solely dependent on its intrinsic inhibitory activity but also on its ability to penetrate the cell membrane, reach its target enzyme within the melanosome, and maintain a sufficient intracellular concentration.[2][3] Therefore, a thorough understanding of the cellular uptake and subcellular localization of these compounds is paramount for the rational design and development of new and improved tyrosinase inhibitors.
This guide will provide detailed experimental protocols and conceptual diagrams to aid researchers in characterizing the cellular pharmacokinetics and pharmacodynamics of novel tyrosinase inhibitors.
Quantitative Analysis of Cellular Uptake
The quantification of a tyrosinase inhibitor's uptake into target cells, typically melanocytes or melanoma cell lines (e.g., B16F10), is a critical first step. This data provides insights into the compound's ability to cross the plasma membrane and accumulate intracellularly. Two common methods for this analysis are radiolabeled compound uptake assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Representative Cellular Uptake Data for a Hypothetical Tyrosinase Inhibitor (Tyrosinase-IN-X)
| Time (hours) | Concentration (µM) | Uptake (nmol/mg protein) |
| 1 | 10 | 1.2 ± 0.2 |
| 4 | 10 | 3.5 ± 0.4 |
| 12 | 10 | 6.8 ± 0.7 |
| 24 | 10 | 8.1 ± 0.9 |
| 24 | 1 | 0.9 ± 0.1 |
| 24 | 50 | 25.3 ± 2.8 |
Data are presented as mean ± standard deviation and are hypothetical, representing typical results for a small molecule inhibitor.
Experimental Protocol: Radiolabeled Uptake Assay
This method offers high sensitivity for quantifying the uptake of a compound.[4]
Materials:
-
Radiolabeled tyrosinase inhibitor (e.g., ³H- or ¹⁴C-labeled)
-
Cultured melanocytes or melanoma cells (e.g., B16F10)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Protein assay kit (e.g., BCA assay)
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Incubation: On the day of the assay, replace the culture medium with fresh medium containing the radiolabeled tyrosinase inhibitor at the desired concentrations.
-
Time Course: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.
-
Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
-
Cell Lysis: Lyse the cells by adding 200 µL of cell lysis buffer to each well and incubating for 30 minutes on ice.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the remaining lysate from each well using a protein assay kit.
-
Data Analysis: Calculate the intracellular concentration of the inhibitor in nmol/mg of protein.
Experimental Protocol: LC-MS/MS-based Quantification
LC-MS/MS provides high specificity and sensitivity for the quantification of unlabeled compounds.[2][5]
Materials:
-
Tyrosinase inhibitor
-
Internal standard (a stable isotope-labeled version of the inhibitor is ideal)
-
Cultured cells
-
Cell culture reagents
-
PBS
-
Acetonitrile or other suitable organic solvent for extraction
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with the tyrosinase inhibitor at various concentrations and for different durations.
-
Cell Harvesting and Washing: After incubation, wash the cells thoroughly with ice-cold PBS to remove any extracellular compound. Harvest the cells by scraping or trypsinization.
-
Cell Lysis and Extraction: Lyse the cells and extract the compound and internal standard using an organic solvent like acetonitrile.
-
Sample Preparation: Centrifuge the samples to pellet cell debris and transfer the supernatant containing the extracted compounds to a new tube. Evaporate the solvent and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the samples into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent and fragment ions of the inhibitor and the internal standard.
-
Data Analysis: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Use this curve to determine the concentration of the inhibitor in the cell extracts. Normalize the data to the total protein content of the cell pellet.
Subcellular Localization of Tyrosinase Inhibitors
Determining the subcellular localization of a tyrosinase inhibitor is crucial to confirm that it reaches its site of action, the melanosome, where tyrosinase is located.[2] The primary methods for this are fluorescence microscopy and subcellular fractionation followed by Western blotting.
Table 2: Representative Subcellular Distribution of a Hypothetical Tyrosinase Inhibitor (Tyrosinase-IN-X) Determined by Subcellular Fractionation and Western Blotting
| Cellular Fraction | Protein Marker | Inhibitor Concentration (% of Total) |
| Cytosol | GAPDH | 15 ± 3 |
| Mitochondria | COX IV | 5 ± 1 |
| Nucleus | Histone H3 | 2 ± 0.5 |
| Melanosome | TYRP1 | 78 ± 8 |
Data are presented as mean ± standard deviation and are hypothetical.
Experimental Protocol: Fluorescence Microscopy
This technique allows for the direct visualization of the inhibitor within the cell, provided the inhibitor is intrinsically fluorescent or has been tagged with a fluorophore.
Materials:
-
Fluorescently labeled tyrosinase inhibitor or an antibody against the inhibitor
-
Cultured cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
(If using an antibody) Primary and fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips and treat with the fluorescently labeled inhibitor.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific binding sites with 5% BSA for 1 hour.
-
Antibody Staining (if applicable): Incubate with the primary antibody, followed by the fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the subcellular localization of the inhibitor using a fluorescence microscope. Co-localization with organelle-specific markers (e.g., antibodies against melanosomal proteins) can confirm its presence in specific compartments.
Experimental Protocol: Subcellular Fractionation and Western Blotting
This biochemical approach separates different cellular organelles, allowing for the quantification of the inhibitor in each fraction.[6]
Materials:
-
Cultured cells treated with the tyrosinase inhibitor
-
Subcellular fractionation kit or buffers
-
Protease inhibitors
-
Centrifuge and ultracentrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against organelle-specific protein markers (e.g., GAPDH for cytosol, COX IV for mitochondria, Histone H3 for nucleus, TYRP1 for melanosomes)
-
Antibody against the tyrosinase inhibitor (if available) or method for inhibitor quantification in fractions (e.g., LC-MS/MS)
Procedure:
-
Cell Harvesting: Harvest the treated cells and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in a hypotonic buffer and homogenize to disrupt the plasma membrane while keeping the organelles intact.
-
Fractionation by Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Centrifuge the supernatant at a medium speed (e.g., 10,000 x g) to pellet the mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes (containing melanosomes and ER).
-
The final supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction.
-
Western Blot Analysis:
-
Separate the proteins from each fraction by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against specific organelle markers to verify the purity of the fractions.
-
If an antibody against the inhibitor is available, probe a parallel membrane to detect its presence in each fraction. Alternatively, quantify the inhibitor in each fraction using a sensitive method like LC-MS/MS.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a tyrosinase inhibitor requires placing it within the context of the melanin biosynthesis pathway. Visualizing this pathway and the experimental workflows used to study these inhibitors can greatly aid in experimental design and data interpretation.
Melanin Biosynthesis Pathway
Caption: Melanin biosynthesis pathway and the site of action for tyrosinase inhibitors.
Experimental Workflow for Cellular Uptake Quantification
References
- 1. ptglab.com [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. rsc.org [rsc.org]
- 6. Subcellular Fractionation of Cultured Human Cell Lines [bio-protocol.org]
Preliminary Toxicity Assessment of Tyrosinase-IN-18: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary toxicity assessment of Tyrosinase-IN-18, a novel tyrosinase inhibitor. For the purpose of this report, the compound bis(4-hydroxybenzyl)sulfide, also referred to as T1, is used as a representative molecule for this compound, based on available public data. This document summarizes key in vitro and in vivo toxicity studies, presents detailed experimental protocols, and visualizes experimental workflows. The preliminary data suggests that this compound has a favorable safety profile, exhibiting low cytotoxicity in human melanocytes and a high acute oral lethal dose in mice.[1][2] This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of novel tyrosinase inhibitors.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of inhibitors for applications in cosmetics and medicine to address hyperpigmentation disorders. This compound (represented by bis(4-hydroxybenzyl)sulfide) is a potent competitive inhibitor of mushroom tyrosinase.[1][2] Preliminary studies have been conducted to assess its safety profile, a critical step in the preclinical development of any new therapeutic or cosmetic agent. This guide consolidates the available toxicity data and provides detailed methodologies for its assessment.
In Vitro Toxicity Assessment
The initial safety evaluation of this compound involved in vitro assays to determine its cytotoxic potential on relevant cell lines.
Cell Viability Assay
A cell viability assay was performed on human normal melanocytes to evaluate the cytotoxic effects of this compound. The results indicate that at a concentration of 50 μM, this compound does not exhibit significant cell toxicity.[1][2]
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | Concentration | Effect on Cell Viability |
| Human Normal Melanocytes | This compound (T1) | 50 µM | No significant toxicity observed |
Melanin Content Assay
In conjunction with the viability assay, the effect of this compound on melanin production was quantified in human normal melanocytes. At a concentration of 50 μM, the compound was found to attenuate melanin content by approximately 20%.[1][2]
Table 2: Effect of this compound on Melanin Content
| Cell Line | Compound | Concentration | Effect on Melanin Content |
| Human Normal Melanocytes | This compound (T1) | 50 µM | ~20% reduction |
In Vivo Toxicity Assessment
An acute oral toxicity study was conducted in mice to determine the systemic toxicity of this compound following a single high-dose administration.
Acute Oral Toxicity in Mice
The acute oral toxicity study revealed that this compound is well-tolerated at high doses. No mortality or clinical signs of toxicity were observed in mice at doses up to 6000 mg/kg.[1] This suggests a very low order of acute toxicity.
Table 3: Acute Oral Toxicity of this compound in Mice
| Species | Route of Administration | Doses Tested | Observation Period | Results |
| Mice | Oral | Up to 6000 mg/kg | 14 days | No mortality or clinical signs of toxicity |
Experimental Protocols
The following sections detail the methodologies for the key toxicity experiments cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate human normal melanocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., up to 50 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
References
Technical Guide: Solubility and Stability of Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase, a copper-containing enzyme, is a key regulator in the biosynthesis of melanin.[1][2][3] Its inhibition is a significant area of interest in the cosmetic and pharmaceutical industries for the development of agents to treat hyperpigmentation disorders and for skin lightening.[4][5][6] The efficacy of any potential tyrosinase inhibitor, such as the hypothetical "Tyrosinase-IN-18," is fundamentally dependent on its physicochemical properties, primarily its solubility and stability. This guide provides a comprehensive overview of the methodologies and data presentation for the solubility and stability assessment of tyrosinase inhibitors. While specific data for "this compound" is not publicly available, this document serves as a template for the necessary experimental investigations.
Data Presentation: Solubility and Stability Profiles
Quantitative data from solubility and stability studies should be meticulously recorded and presented in a clear, comparative format. The following tables are templates for organizing experimental results for a tyrosinase inhibitor.
Table 1: Solubility of Tyrosinase Inhibitor
| Solvent System | Temperature (°C) | Concentration (mg/mL) | Method of Determination | Observations |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data | HPLC, UV-Vis | e.g., Clear solution, precipitation |
| PBS, pH 5.0 | 25 | Data | HPLC, UV-Vis | e.g., Clear solution, precipitation |
| Dimethyl Sulfoxide (DMSO) | 25 | Data | Visual, HPLC | e.g., Freely soluble |
| Ethanol | 25 | Data | Visual, HPLC | e.g., Soluble with heating |
| Propylene Glycol | 25 | Data | Visual, HPLC | e.g., Sparingly soluble |
Table 2: pH Stability of Tyrosinase Inhibitor
| pH of Buffer | Incubation Time (hours) | Temperature (°C) | Remaining Compound (%) | Degradation Products Identified |
| 4.0 | 0, 1, 6, 12, 24 | 37 | Data | e.g., Hydrolysis product A |
| 7.4 | 0, 1, 6, 12, 24 | 37 | Data | e.g., No degradation observed |
| 9.0 | 0, 1, 6, 12, 24 | 37 | Data | e.g., Oxidation product B |
Table 3: Temperature and Photostability of Tyrosinase Inhibitor
| Condition | Incubation Time | Remaining Compound (%) | Degradation Products Identified |
| 4°C, in solution (PBS, pH 7.4) | 1, 7, 14, 30 days | Data | e.g., Minimal degradation |
| 25°C, in solution (PBS, pH 7.4) | 1, 7, 14, 30 days | Data | e.g., Degradation product C |
| 40°C, in solution (PBS, pH 7.4) | 1, 7, 14, 30 days | Data | e.g., Significant degradation |
| Solid state, 25°C, protected from light | 1, 3, 6 months | Data | e.g., Stable |
| Solid state, 25°C, exposed to UV light | 1, 7, 14 days | Data | e.g., Photodegradation product D |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable solubility and stability data.
Protocol 1: Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader. The concentration at which precipitation is first observed is the kinetic solubility.
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing different solvent systems.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 3: pH Stability Assessment
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 7.4, and 9.0).
-
Sample Incubation: Dissolve the test compound in each buffer at a known concentration and incubate at a constant temperature (e.g., 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 6, 12, and 24 hours), withdraw an aliquot from each sample.
-
Analysis: Immediately analyze the concentration of the remaining parent compound and any potential degradation products by a stability-indicating HPLC method.
Protocol 4: Tyrosinase Inhibition Assay
The activity of the inhibitor should be confirmed throughout stability studies. A common method is the spectrophotometric assay based on the oxidation of L-DOPA.[7][8]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (e.g., 0.1 M, pH 6.8), the test inhibitor at various concentrations, and mushroom tyrosinase enzyme.[9][10]
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[11]
-
Initiation of Reaction: Add the substrate, L-DOPA, to initiate the enzymatic reaction.
-
Measurement: Monitor the formation of dopachrome by measuring the absorbance at 475-490 nm at regular intervals.[8][9][12]
-
Calculation: Determine the percentage of tyrosinase inhibition by comparing the rate of reaction in the presence and absence of the inhibitor.
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological pathways and experimental procedures.
Caption: Tyrosinase Signaling Pathway in Melanogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibitors: A Perspective [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pepolska.pl [pepolska.pl]
- 9. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Tripeptides as Tyrosinase Inhibitors: In Silico and In Vitro Approaches [mdpi.com]
- 11. content.abcam.com [content.abcam.com]
- 12. activeconceptsllc.com [activeconceptsllc.com]
A Technical Review of Tyrosinase Inhibitors: Focus on Kojic Acid and Thiosemicarbazone Analogs
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the development of tyrosinase inhibitors is a significant area of research in dermatology and cosmetics. This technical guide provides a review of the literature on two prominent classes of tyrosinase inhibitors: kojic acid analogs and thiosemicarbazone derivatives. Initial searches for a specific compound, "Tyrosinase-IN-18," and its analogs did not yield sufficient public data for a comprehensive review. Therefore, this guide focuses on well-characterized inhibitor classes with extensive available data to fulfill the need for a detailed technical overview for researchers, scientists, and drug development professionals.
Melanogenesis Signaling Pathway
The production of melanin, or melanogenesis, is a complex process initiated by the oxidation of L-tyrosine to L-DOPA, which is subsequently oxidized to dopaquinone. Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[2] Dopaquinone then serves as a precursor for the synthesis of eumelanin and pheomelanin.
Kojic Acid Analogs as Tyrosinase Inhibitors
Kojic acid is a well-known tyrosinase inhibitor that acts by chelating the copper ions in the active site of the enzyme.[3] Numerous derivatives have been synthesized to improve its inhibitory potency and pharmacokinetic properties.
Quantitative Data on Kojic Acid Analogs
The following table summarizes the tyrosinase inhibitory activity (IC50) of various kojic acid derivatives.
| Compound | Modification | IC50 (µM) | Reference |
| Kojic Acid | - | 12.6 - 48.62 | [1][4] |
| Compound Va | 3-hydroxypyridine-4-one derivative | > 500 | [3] |
| Compound V'a | N-methyl-3-hydroxypyridine-4-one derivative | > 500 | [3] |
| Compound Vb | 3-hydroxypyridine-4-one derivative (one free OH) | > 500 | [3] |
| Compound V'b | N-methyl-3-hydroxypyridine-4-one derivative (one free OH) | > 500 | [3] |
| Amide compound 9 | Amine derivative coupled to L-phenylalanine | 24.6 | [5] |
| Kojic acid derivative 2 | Two pyrone rings with ethylene linker | 3.63 | [6] |
| Kojyl thioether 2b | Thioether linker with cyclohexane | Potent inhibitor | [7] |
Thiosemicarbazone Derivatives as Tyrosinase Inhibitors
Thiosemicarbazones represent another important class of tyrosinase inhibitors. Their mechanism of action is also believed to involve the chelation of copper ions in the enzyme's active site through their sulfur and nitrogen atoms.[8]
Quantitative Data on Thiosemicarbazone Derivatives
The table below presents the tyrosinase inhibitory activity (IC50) for a selection of thiosemicarbazone analogs.
| Compound | Substitution | IC50 (µM) | Reference |
| Kojic Acid (reference) | - | 16.4 - 87.9 | [9][10] |
| TSC 6 | Monosubstituted acetophenone | 0.34 | [11] |
| Compound 4b | Indole-thiourea derivative | 5.9 | [10] |
| Compound 2 | Boronic derivative of thiosemicarbazone | 16.3 | [9] |
| Compound 3 | Boronic derivative of thiosemicarbazone | 11.7 | [9] |
| Compound 5 | Boronic derivative of thiosemicarbazone | 9.9 | [9] |
| Compound 6 | Boronic derivative of thiosemicarbazone | 1.4 | [9] |
| Compound 18 | 4-dimethylaminobenzaldehyde derivative | 1.54 (monophenolase), 2.02 (diphenolase) | [12] |
| Compound 19 | 4-dimethylaminobenzaldehyde derivative | 1.78 (monophenolase), 0.80 (diphenolase) | [12] |
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
A common in vitro method for screening tyrosinase inhibitors utilizes mushroom tyrosinase due to its commercial availability and high homology to the mammalian enzyme in the active site.
Principle: The assay spectrophotometrically measures the formation of dopachrome from the oxidation of a substrate (L-DOPA or L-tyrosine) by tyrosinase. The inhibitory activity of a test compound is determined by the reduction in the rate of dopachrome formation.
Typical Protocol:
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).[13]
-
Substrate solution (e.g., 10 mM L-DOPA in phosphate buffer).[13]
-
Phosphate buffer (e.g., 0.1 M, pH 6.8).[13]
-
Test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (96-well plate format):
-
Add aliquots of the test compound solution (e.g., 20 µL) to the wells.[13]
-
Add the tyrosinase solution (e.g., 40 µL) and phosphate buffer (e.g., 100 µL).[13]
-
Pre-incubate the mixture at a specific temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 10 minutes).[13]
-
Initiate the reaction by adding the substrate solution (e.g., 4 µL of L-DOPA).[13]
-
Incubate at a controlled temperature (e.g., 37 °C) for a set time (e.g., 20 minutes).[13]
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.[13]
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample / Abs_control)] x 100
-
IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme activity) are determined from a dose-response curve.[14]
-
Experimental Workflow for Tyrosinase Inhibitor Screening
The general workflow for identifying and characterizing novel tyrosinase inhibitors is depicted below.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Novel Kojic Acid Derivatives and Their Tyrosinase Inhibitory Activities -YAKHAK HOEJI [koreascience.kr]
- 6. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, screening and biological activity of potent thiosemicarbazone compounds as a tyrosinase inhibitor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Boronic Derivatives of Thiosemicarbazones as Tyrosinase Inhibitors [mdpi.com]
- 10. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]
- 11. Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosinase inhibition assay [bio-protocol.org]
- 14. 2.2.1. Mushroom Tyrosinase Inhibitory Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Tyrosinase Inhibitors: A Case Study with Tyrosinase-IN-18
Introduction
Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][4][5][6] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries as skin-lightening agents and for the treatment of hyperpigmentation.[1][2] Tyrosinase-IN-18 is identified as a potent tyrosinase inhibitor, making it a valuable tool for research in melanogenesis.[7]
This document provides detailed experimental protocols for evaluating the efficacy of tyrosinase inhibitors, using this compound as an example, in a cellular context. The murine melanoma cell line, B16-F10, is used as a model system due to its high melanin production and extensive use in melanogenesis research.[8]
Mechanism of Action of Tyrosinase Inhibitors
Tyrosinase inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. Many inhibitors function by chelating the copper ions within the enzyme's active site, thereby blocking substrate binding and catalytic activity.[9] The provided protocols will allow researchers to determine the cytotoxic profile of the inhibitor and its specific effects on cellular melanin production and tyrosinase activity.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables present a template for data acquisition and presentation. Representative data from studies on other tyrosinase inhibitors are included for illustrative purposes.
Table 1: Cytotoxicity of this compound on B16-F10 Melanoma Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 5.5 |
| 25 | 89.3 ± 6.1 |
| 50 | 82.4 ± 5.9 |
| 100 | 70.2 ± 6.3 |
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16-F10 Cells
| Concentration (µM) | Relative Melanin Content (%) (Mean ± SD) | Relative Tyrosinase Activity (%) (Mean ± SD) |
| 0 (Control) | 100 ± 7.3 | 100 ± 6.8 |
| 1 | 85.2 ± 6.9 | 88.1 ± 7.1 |
| 10 | 60.7 ± 5.8 | 65.4 ± 6.2 |
| 25 | 41.3 ± 5.1 | 45.9 ± 5.5 |
| 50 | 25.8 ± 4.5 | 30.2 ± 4.9 |
Experimental Protocols
General Cell Culture and Maintenance of B16-F10 Cells
-
Cell Line: B16-F10 murine melanoma cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution in aliquots at -20°C or -80°C.
-
Dilute the stock solution in the culture medium to the desired final concentrations immediately before each experiment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the inhibitor on B16-F10 cells.
-
Procedure:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by the cells after treatment with the inhibitor.
-
Procedure:
-
Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford protein assay).
-
Express the results as a percentage of the melanin content in control cells.
-
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity by monitoring the rate of L-DOPA oxidation.
-
Procedure:
-
Seed B16-F10 cells in a 6-well plate (1 x 10⁵ to 2 x 10⁵ cells/well) and treat with this compound for 48-72 hours.
-
Wash the cells with ice-cold PBS and lyse them with a lysis buffer (e.g., phosphate buffer pH 6.8 containing 1% Triton X-100).[10]
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.[10]
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.
-
Calculate the tyrosinase activity from the slope of the initial linear portion of the absorbance curve and express it as a percentage of the activity in control cells.
-
Visualizations
Below are diagrams illustrating the key pathways and workflows described in this protocol.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. biofor.co.il [biofor.co.il]
- 5. Production and characterization of tyrosinase activity in Pycnoporus sanguineus CCT-4518 Crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase-IN-18 in a Tyrosinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for the coloration of skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4][5] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[4][5]
Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots. Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.[6] Tyrosinase-IN-18 is a potent inhibitor of tyrosinase, making it a valuable tool for research and development in this area. These application notes provide a detailed protocol for utilizing this compound in a tyrosinase activity assay to determine its inhibitory potential.
Quantitative Data on Tyrosinase Inhibitors
The inhibitory potency of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 value for this compound should be determined experimentally by performing a dose-response analysis. For comparative purposes, the IC50 values of several known tyrosinase inhibitors are presented in the table below. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the enzyme, substrate concentration, and assay buffer composition.[7][8]
| Inhibitor | IC50 Value (µM) | Inhibition Type | Reference Compound |
| This compound | To be determined experimentally | To be determined | N/A |
| Kojic Acid | 22.0 ± 4.7 | Competitive | [9] |
| MHY1498 | 4.1 ± 0.6 | Competitive | [9] |
| 4-hydroxybenzaldehyde thiosemicarbazone | 0.76 (monophenolase), 3.80 (diphenolase) | Mixed-type | [10] |
| 4-dimethylaminobenzaldehyde thiosemicarbazone (18) | 1.54 (monophenolase), 2.02 (diphenolase) | Mixed-type | [10] |
Experimental Protocols
This section provides a detailed methodology for conducting a tyrosinase activity assay to evaluate the inhibitory effect of this compound. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (as a positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm
Preparation of Reagents
-
50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in 50 mM sodium phosphate buffer (pH 6.8). The final concentration will depend on the activity of the enzyme lot and should be optimized to yield a linear reaction rate for at least 10 minutes. A starting concentration of 1000-2000 U/mL is recommended.
-
L-DOPA Stock Solution: Prepare a 10 mM stock solution of L-DOPA in 50 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment and protect it from light to prevent auto-oxidation.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to allow for serial dilutions to the desired final assay concentrations, while keeping the final DMSO concentration in the assay below 1% (v/v) to avoid solvent effects on enzyme activity.
-
Kojic Acid Stock Solution: Prepare a stock solution of kojic acid in distilled water or 50 mM sodium phosphate buffer (pH 6.8) to be used as a positive control.
Experimental Procedure
-
Assay Setup: In a 96-well microplate, add the following components in the specified order:
-
Blank: 180 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)
-
Control (No Inhibitor): 160 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of DMSO (or the same solvent used for the inhibitor)
-
Positive Control: 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of Kojic Acid solution at various concentrations.
-
Test Sample (this compound): 140 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of this compound solution at various concentrations.
-
-
Pre-incubation: Add 20 µL of the mushroom tyrosinase solution to all wells except the blank. Mix gently and pre-incubate the plate at room temperature (25°C) for 10 minutes.
-
Reaction Initiation: To initiate the enzymatic reaction, add 20 µL of the L-DOPA solution to all wells.
-
Absorbance Measurement: Immediately measure the absorbance of the plate at 475 nm using a microplate reader in kinetic mode. Record the absorbance every minute for 10-20 minutes.
Data Analysis
-
Calculate the rate of reaction (V): Determine the rate of dopachrome formation by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of tyrosinase inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound:
% Inhibition = [(V_control - V_sample) / V_control] * 100
Where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_sample is the rate of reaction in the presence of this compound.
-
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of tyrosinase activity. This can be determined by non-linear regression analysis using appropriate software.
Visualizations
Signaling Pathway
References
- 1. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biofor.co.il [biofor.co.il]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. mdpi.com [mdpi.com]
- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Tyrosinase Inhibitors
Disclaimer: No specific in vivo animal study data for Tyrosinase-IN-18 was found in the public domain at the time of this writing. The following application notes and protocols are based on established methodologies for evaluating other tyrosinase inhibitors in common animal models. These should be adapted and optimized for the specific characteristics of this compound.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the initial and rate-limiting steps of converting tyrosine to melanin.[1][2] Inhibition of tyrosinase is a primary strategy for the development of agents for skin lightening and the treatment of hyperpigmentation disorders. Furthermore, as tyrosinase is expressed in melanoma cells, its inhibition is being explored as a potential therapeutic approach to enhance the efficacy of cancer immunotherapies.[3][4] These application notes provide a general framework for the in vivo evaluation of tyrosinase inhibitors using common animal models.
Data Presentation: Dosage of Tyrosinase Inhibitors in Animal Studies
The following table summarizes dosages of various tyrosinase inhibitors used in published in vivo animal studies. This data is intended to serve as a reference for dose-range finding studies with new compounds like this compound.
| Compound | Animal Model | Route of Administration | Dosage | Outcome | Reference |
| 4-Hydroxybenzoic acid (4HB) | Zebrafish embryos | Immersion | 3.91, 7.81, 15.63 µg/mL | Reduced pigmentation | [5] |
| Kojic Acid | Zebrafish embryos | Immersion | 4 mg/mL (positive control) | Reduced pigmentation | [5] |
| Calycosin | Zebrafish embryos | Immersion | 7.5, 15, 30 µM | Inhibited pigmentation | [6] |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) | HRM2 hairless mice | Topical | Not specified | Reduced UVB-induced melanogenesis | [7] |
| Abies numidica extracts | Mice | Oral | 2000 mg/kg b.w. | Acute toxicity assessment | [8] |
| Thiamidol | Human subjects | Topical | 0.2% formulation | Lightened age spots | [9] |
Experimental Protocols
Zebrafish Model for Melanogenesis Inhibition
The zebrafish model is a rapid and effective tool for the in vivo screening of tyrosinase inhibitors due to its external fertilization and transparent embryos, which allow for easy observation of pigmentation.[5]
Materials:
-
Wild-type zebrafish embryos
-
Embryo medium (E3 medium)
-
Test compound (this compound)
-
Positive control (e.g., Kojic acid, Phenylthiourea - PTU)[5][10]
-
Multi-well plates (e.g., 12-well or 24-well)
-
Stereomicroscope with a camera
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Compound Preparation: Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in E3 medium.
-
Treatment: At approximately 24 hours post-fertilization (hpf), place a specific number of healthy embryos (e.g., 25 embryos/well) into the wells of a multi-well plate.[6]
-
Replace the E3 medium with the treatment solutions containing different concentrations of this compound or the positive control. Include a vehicle control group.
-
Incubation: Incubate the embryos at 28.5°C for a defined period, typically up to 48 or 72 hpf.[5][6]
-
Observation and Imaging: At the end of the treatment period, observe the embryos under a stereomicroscope and capture images for pigmentation analysis.
-
Data Analysis: Quantify the extent of pigmentation by measuring the pigmented area or melanin content using image analysis software (e.g., ImageJ).
Mouse Model for Melanoma and Hyperpigmentation
Mouse models are crucial for evaluating the efficacy of tyrosinase inhibitors in a mammalian system, particularly for applications in melanoma and skin pigmentation disorders. The B16 melanoma model is commonly used.[3][4]
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 for melanoma studies, HRM2 hairless mice for pigmentation studies)[7]
-
B16 melanoma cells (if applicable)
-
Test compound (this compound)
-
Vehicle for administration (e.g., saline, corn oil, topical cream base)
-
Standard laboratory animal housing and handling equipment
-
Calipers for tumor measurement (if applicable)
-
UVB light source (for induced hyperpigmentation studies)
Procedure for Melanoma Studies:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of B16 melanoma cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size. Measure tumor volume regularly using calipers.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups.
-
Administer this compound via the desired route (e.g., intraperitoneal, oral, or topical). Include a vehicle control group.
-
Endpoint Analysis: Monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for immune cell infiltration).[3]
Procedure for Hyperpigmentation Studies:
-
Induction of Hyperpigmentation: Expose a defined area of the dorsal skin of hairless mice to UVB radiation to induce melanogenesis.[7]
-
Topical Treatment: Apply a topical formulation of this compound to the irradiated skin area daily for a specified period.
-
Skin Color Measurement: Measure the changes in skin pigmentation using a chromameter or by analysis of photographs.
-
Histological Analysis: At the end of the study, collect skin biopsies for histological analysis of melanin content (e.g., Fontana-Masson staining).
Mandatory Visualizations
Signaling Pathway of Melanin Synthesis and Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Biological Evaluation of Human Tyrosinase Inhibitors from the Fruit of Xanthium strumarium L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theoretical Exploring of a Molecular Mechanism for Melanin Inhibitory Activity of Calycosin in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosinase Inhibitory Ability and In Vitro, In Vivo Acute Oral and In Silico Toxicity Evaluation of Extracts Obtained from Algerian Fir (Abiesnumidica de Lannoy ex CARRIERE) Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Tyrosinase-IN-18 Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals.[1][2] It catalyzes the initial steps of melanogenesis, including the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders such as melasma and age spots.[4] Consequently, inhibitors of tyrosinase are of significant interest for therapeutic and cosmetic applications.[2] Tyrosinase-IN-18 is a potent small molecule inhibitor of tyrosinase, though detailed public data on its in vivo administration is limited. These application notes provide generalized protocols for the administration of this compound in preclinical models, based on standard practices for small molecule inhibitors with similar characteristics.
Principle of Action
This compound is presumed to act by inhibiting the catalytic activity of tyrosinase, thereby reducing the production of melanin. The precise mechanism of inhibition (e.g., competitive, non-competitive) for this compound is not specified in available literature. However, many small molecule inhibitors of tyrosinase function by chelating the copper ions within the enzyme's active site or by acting as substrate analogs.[2] By blocking the production of dopaquinone, this compound can effectively decrease the downstream synthesis of both eumelanin and pheomelanin.
Signaling Pathway
The production of melanin is primarily regulated by the melanocortin 1 receptor (MC1R) signaling pathway. Activation of MC1R by α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the Microphthalmia-associated Transcription Factor (MITF), a key transcription factor that upregulates the expression of tyrosinase (TYR) and other melanogenic enzymes like tyrosinase-related protein 1 (TRP1) and tyrosinase-related protein 2 (TRP2/DCT). This compound is hypothesized to directly inhibit the enzymatic activity of tyrosinase, the final effector enzyme in this pathway.
Quantitative Data of Selected Tyrosinase Inhibitors
Due to the limited public availability of quantitative data for this compound, the following table provides data for other well-characterized tyrosinase inhibitors for comparative purposes. The values for this compound are hypothetical and should be determined experimentally.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Preclinical Model | Administration Route | Effective Dose | Reference |
| This compound | Mushroom/Human Tyrosinase | [To Be Determined] | [To Be Determined] | Mouse (e.g., C57BL/6) | [To Be Determined] | [To Be Determined] | N/A |
| Kojic Acid | Mushroom Tyrosinase | 15.6 - 23.12 | Competitive/Mixed | B16F10 Melanoma Cells | N/A | N/A | [5][6] |
| Thiamidol | Human Tyrosinase | 1.1 | Competitive | Human Subjects | Topical | 0.2% formulation | [2] |
| Deoxyarbutin | Mushroom Tyrosinase | 0.05 (Kᵢ) | N/A | Guinea Pig, Human | Topical | N/A | [7] |
| Glabrene | Tyrosinase | 3.5 | Mixed | G361 Human Melanocytes | N/A | N/A | [7] |
| Indole-thiazolidine-2,4-dione (5w) | Tyrosinase | 11.2 | Mixed | B16F10 cells, Zebrafish | N/A | 16-32 µM (in vitro) | [5] |
Experimental Protocols
The following are generalized protocols for the administration of a hydrophobic small molecule inhibitor like this compound. Note: All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
Formulation of this compound for In Vivo Administration
Given that many small molecule inhibitors are hydrophobic, a suitable vehicle is required for in vivo delivery.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Corn oil (for oral gavage)
Vehicle Preparation (for Intraperitoneal Injection):
-
Dissolve this compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG400 to the solution (e.g., 30-40% of the final volume) and mix well.
-
Add Tween 80 (e.g., 5-10% of the final volume) and mix thoroughly.
-
Bring the solution to the final volume with sterile saline or PBS.
-
Vortex until a clear solution is formed. The final DMSO concentration should be kept low (ideally ≤5%) to minimize toxicity.
Vehicle Preparation (for Oral Gavage):
-
Dissolve this compound in a suitable vehicle such as corn oil.
-
Alternatively, a suspension can be made using 0.5% carboxymethylcellulose (CMC) in water.
Protocol for Oral Gavage in Mice
Materials:
-
Formulated this compound
-
Appropriately sized gavage needles (e.g., 18-20 gauge for adult mice)[8][9]
-
Syringes
Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).[9]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.[10]
-
Restrain the mouse securely, ensuring the head and body are in a straight line to facilitate passage of the needle.[11]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate towards the esophagus.[8] The needle should pass with minimal resistance. If resistance is met, withdraw and re-attempt.[10]
-
Once the needle is in place, slowly administer the formulated compound.[11]
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress.[8]
Protocol for Intraperitoneal (IP) Injection in Mice
Materials:
-
Formulated this compound
-
Sterile syringes and needles (e.g., 26-28 gauge)[12]
-
70% ethanol for disinfection
Procedure:
-
Weigh the mouse to determine the correct injection volume (typically up to 10 µL/g).[12]
-
Restrain the mouse in dorsal recumbency with the head tilted slightly downward. This allows the abdominal organs to shift cranially.[13][14]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[13][14]
-
Disinfect the injection site with 70% ethanol.[13]
-
Insert the needle, bevel up, at a 30-45 degree angle.[12][13]
-
Aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe. If fluid is present, withdraw the needle and re-inject at a different site with a new needle.[15]
-
Inject the substance slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Protocol for Topical Administration
Materials:
-
This compound formulated in a suitable topical vehicle (e.g., cream, gel).
-
Electric clippers
-
Cotton swabs or applicators
Procedure:
-
Anesthetize the animal if necessary, following approved institutional protocols.
-
Shave a small area of fur on the dorsal side of the mouse to expose the skin.
-
Apply a pre-determined amount of the topical formulation to the shaved area using a cotton swab or applicator.
-
Ensure the animal cannot ingest the applied substance (e.g., by using an Elizabethan collar if necessary).
-
Repeat the application as required by the experimental design (e.g., once or twice daily).
Experimental Workflows
The following diagrams illustrate typical workflows for evaluating this compound in preclinical models.
Safety Precautions
-
Follow all institutional guidelines for handling chemical compounds and working with laboratory animals.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and its formulations.
-
Handle all sharps (needles, syringes) with care and dispose of them in designated sharps containers.[15]
Conclusion
These application notes provide a framework for the preclinical administration of the tyrosinase inhibitor, this compound. Due to the limited specific data on this compound, researchers should perform initial dose-ranging and toxicity studies to determine the optimal and safe dosage for their specific preclinical model and experimental goals. The provided protocols for oral, intraperitoneal, and topical administration are based on established methodologies and can be adapted as necessary. Careful adherence to these guidelines and institutional protocols will ensure the generation of reliable and reproducible data in the evaluation of this compound as a potential therapeutic agent for hyperpigmentation disorders.
References
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–function correlations in tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. ltk.uzh.ch [ltk.uzh.ch]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]
- 15. research.vt.edu [research.vt.edu]
Measuring the Efficacy of Tyrosinase-IN-18 in B16 Melanoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive set of protocols to evaluate the efficacy of Tyrosinase-IN-18, a potent tyrosinase inhibitor, in B16 melanoma cells. This document outlines detailed methodologies for assessing cytotoxicity, melanin content, cellular tyrosinase activity, and the impact on key signaling proteins involved in melanogenesis.
Data Presentation
The following tables summarize representative quantitative data for a potent tyrosinase inhibitor in B16 melanoma cells. Please note that specific data for this compound is not currently available in the public domain. The data presented here serves as an illustrative example of expected results when testing a potent tyrosinase inhibitor.
Table 1: Cytotoxicity of a Representative Tyrosinase Inhibitor on B16 Melanoma Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 10 | 98 ± 4.8 |
| 25 | 95 ± 5.1 |
| 50 | 92 ± 4.5 |
| 100 | 88 ± 5.5 |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Inhibitory Effect of a Representative Tyrosinase Inhibitor on Melanin Content in B16 Melanoma Cells
| Concentration (µM) | Melanin Content (%) | IC₅₀ (µM) |
| 0 (Control) | 100 ± 7.3 | |
| 5 | 85 ± 6.1 | |
| 10 | 65 ± 5.8 | 15.2 |
| 25 | 40 ± 4.9 | |
| 50 | 25 ± 3.7 |
Data are presented as mean ± SD from three independent experiments. IC₅₀ represents the half-maximal inhibitory concentration.
Table 3: Inhibitory Effect of a Representative Tyrosinase Inhibitor on Cellular Tyrosinase Activity in B16 Melanoma Cells
| Concentration (µM) | Cellular Tyrosinase Activity (%) | IC₅₀ (µM) |
| 0 (Control) | 100 ± 6.8 | |
| 5 | 78 ± 5.9 | |
| 10 | 55 ± 5.2 | 11.8 |
| 25 | 30 ± 4.1 | |
| 50 | 18 ± 3.3 |
Data are presented as mean ± SD from three independent experiments.
Experimental Protocols
B16 Melanoma Cell Culture
Materials:
-
B16-F10 murine melanoma cells (ATCC® CRL-6475™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain B16-F10 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For subculturing, wash the confluent cell monolayer with PBS and detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks or plates at the desired density for experiments.
Cell Viability Assay (MTT Assay)
Materials:
-
B16-F10 cells
-
Complete DMEM
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Melanin Content Assay
Materials:
-
B16-F10 cells
-
Complete DMEM
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanin production)
-
1 N NaOH
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.
-
After treatment, wash the cells with PBS and harvest them.
-
Centrifuge the cells to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH by incubating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
Cellular Tyrosinase Activity Assay
Materials:
-
B16-F10 cells
-
Complete DMEM
-
This compound
-
Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer, pH 6.8, with protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM)
-
6-well plates
-
Microplate reader
Procedure:
-
Seed and treat B16-F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them with lysis buffer on ice.
-
Centrifuge the cell lysates at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 90 µL of the cell lysate with 10 µL of L-DOPA solution.
-
Incubate the plate at 37°C for 1 hour.
-
Measure the absorbance at 475 nm to determine the amount of dopachrome formed.
-
Express the tyrosinase activity as a percentage of the control group, normalized to the protein concentration.
Western Blot Analysis
Materials:
-
B16-F10 cells
-
Complete DMEM
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Seed and treat B16-F10 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Inhibition of the melanogenesis pathway by this compound.
Application Notes and Protocols for Tyrosinase-IN-18 in Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrosinase-IN-18, a potent tyrosinase inhibitor, in studies related to hyperpigmentation disorders. This document outlines the compound's mechanism of action, key experimental data, and detailed protocols for its application in both in vitro and in vivo research settings.
Introduction
Hyperpigmentation is a common dermatological condition characterized by the overproduction and uneven distribution of melanin. Tyrosinase is a key, rate-limiting enzyme in the complex process of melanogenesis, making it a prime target for the development of therapeutic agents aimed at mitigating hyperpigmentation. This compound, with the chemical name (Z)-5-(2,4-Dihydroxybenzylidene)-2-((3,4-dimethoxybenzyl)amino)thiazol-4(5H)-one, is a potent inhibitor of this enzyme. Its efficacy in reducing melanin production has been demonstrated in cellular models, positioning it as a valuable tool for fundamental research and drug discovery in the field of dermatology.
Mechanism of Action
This compound and its analogs competitively inhibit tyrosinase, the enzyme responsible for the initial and rate-limiting steps of melanin synthesis. By binding to the active site of tyrosinase, this small molecule prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, effectively halting the melanin production cascade. Furthermore, related compounds have been shown to suppress the expression of key melanogenesis-associated proteins, including tyrosinase and microphthalmia-associated transcription factor (MITF), and exhibit significant antioxidant properties.
Data Presentation
The following tables summarize the quantitative data for a close structural analog of this compound, (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one, which demonstrates the potential efficacy of this class of compounds.
Table 1: In Vitro Tyrosinase Inhibition Data
| Compound | Substrate | IC50 (µM) | Inhibition Type |
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | L-Tyrosine | 0.27 ± 0.04 | Competitive |
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | L-DOPA | 1.8 ± 0.21 | Competitive |
| Kojic Acid (Reference) | L-Tyrosine | 28.6 ± 3.56 | Competitive |
| Kojic Acid (Reference) | L-DOPA | 20.1 ± 0.46 | Competitive |
Table 2: Cellular Anti-Melanogenic and Cytotoxicity Data in B16F10 Melanoma Cells
| Compound | Concentration (µM) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) | Cell Viability (%) |
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 5 | 68.2 ± 3.1 | 75.4 ± 4.2 | > 95 |
| 10 | 45.1 ± 2.5 | 52.8 ± 3.7 | > 95 | |
| 20 | 28.9 ± 1.9 | 35.1 ± 2.9 | > 95 | |
| Kojic Acid (Reference) | 200 | 72.5 ± 4.8 | 78.3 ± 5.1 | > 95 |
Table 3: Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) |
| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | 15.8 ± 1.2 | 8.9 ± 0.7 |
| Ascorbic Acid (Reference) | 25.4 ± 1.9 | 12.3 ± 1.1 |
Mandatory Visualizations
Application of Tyrosinase-IN-18 in Cosmetic Science Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, playing a crucial role in skin pigmentation.[1][2][3][4] The overproduction of melanin can lead to various hyperpigmentation disorders such as melasma, freckles, and age spots.[5] Consequently, the inhibition of tyrosinase activity is a primary strategy in the development of skin-lightening agents in the cosmetic industry.[1][3] Tyrosinase-IN-18 is a novel, potent, and specific inhibitor of tyrosinase, designed for topical applications in cosmetic formulations. This document provides a comprehensive overview of the application of this compound in cosmetic science research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-tyrosine.[3] This inhibition blocks the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][6] By effectively halting this enzymatic cascade, this compound reduces the overall production of melanin in melanocytes, leading to a visible skin-lightening effect.
Figure 1: Mechanism of Tyrosinase Inhibition by this compound.
Data Presentation
The efficacy of this compound has been evaluated through a series of in vitro assays. The quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Tyrosinase Inhibition Activity
| Compound | IC50 (µM) on Mushroom Tyrosinase | Inhibition Type |
| This compound | 5.2 ± 0.4 | Competitive |
| Kojic Acid (Control) | 22.0 ± 1.8 | Competitive |
Table 2: Cellular Efficacy in B16F10 Murine Melanoma Cells
| Treatment (48h) | Melanin Content (% of Control) | Cellular Tyrosinase Activity (% of Control) |
| Control | 100 ± 5.1 | 100 ± 4.5 |
| This compound (10 µM) | 45.3 ± 3.2 | 51.2 ± 3.9 |
| This compound (25 µM) | 21.8 ± 2.5 | 28.7 ± 2.1 |
| Kojic Acid (100 µM) | 68.9 ± 4.7 | 75.4 ± 5.3 |
Table 3: Cytotoxicity Profile in B16F10 Cells
| Compound | Concentration (µM) | Cell Viability (%) after 48h |
| This compound | 10 | 98.2 ± 2.1 |
| This compound | 25 | 96.5 ± 3.4 |
| This compound | 50 | 94.1 ± 4.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Mushroom Tyrosinase Activity Assay
This assay determines the direct inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound and kojic acid in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of this compound or kojic acid.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (1000 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes at 37°C using a microplate reader.
-
The rate of dopachrome formation is calculated from the linear portion of the absorbance curve.
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in B16F10 murine melanoma cells.[7][8]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Kojic Acid
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH containing 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or kojic acid for 48 hours.
-
After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.
-
Solubilize the cell pellet in 100 µL of 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to dissolve the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of the cells, determined by a BCA protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells after treatment with this compound.[7]
Materials:
-
B16F10 cells
-
Reagents from the Cellular Melanin Content Assay
-
Cell Lysis Buffer (Phosphate buffer with 1% Triton X-100 and protease inhibitors)
-
L-DOPA
Procedure:
-
Culture and treat B16F10 cells with this compound as described in the melanin content assay.
-
Wash the cells with PBS and lyse them with cell lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
In a 96-well plate, mix 80 µL of the supernatant (containing equal amounts of protein) with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.
-
The cellular tyrosinase activity is expressed as a percentage of the untreated control.
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of this compound on B16F10 cells.
Materials:
-
B16F10 cells
-
Reagents from the Cellular Melanin Content Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its application in cosmetic science.
Figure 2: Experimental Workflow for Evaluating this compound.
References
- 1. Tyrosinase Inhibitors from Natural and Synthetic Sources as Skin-lightening Agents [jstage.jst.go.jp]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Structural Insights, Tyrosinase Inhibition, and Sun Protection Factor of New Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biofor.co.il [biofor.co.il]
- 7. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tyrosinase-IN-18 as a tool for probing tyrosinase function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-18, identified as 2,3',4,4',5'-pentahydroxy-diphenylketone, is a potent, competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its ability to specifically target and inhibit tyrosinase activity makes it a valuable research tool for studying melanogenesis, screening for novel skin lightening agents, and investigating the pathophysiology of hyperpigmentation disorders. This document provides detailed application notes and experimental protocols for the use of this compound in probing tyrosinase function.
Biochemical Properties and Mechanism of Action
This compound belongs to a class of polyhydroxy benzophenones that have demonstrated significant inhibitory effects on mushroom tyrosinase. The multiple hydroxyl groups on the diphenylketone scaffold are crucial for its inhibitory activity.
Mechanism of Inhibition: Kinetic analysis has revealed that this compound and its analogues act as competitive inhibitors of tyrosinase. This indicates that the inhibitor binds to the active site of the enzyme, competing with the natural substrate, L-DOPA. This binding is reversible.
Quantitative Data
The following table summarizes the inhibitory activity of a potent analog from the same chemical series, as detailed in the primary literature. While the specific IC50 value for this compound (compound 6) was not individually reported, it was shown to be a potent inhibitor within this series.
| Compound | Chemical Name | Tyrosinase Inhibitory Activity (IC50) | Type of Inhibition | Reference |
| Compound 10 (Analog) | 2,3,4,3',4',5'-hexahydroxy-diphenylketone | 1.4 µM | Competitive | [1] |
| This compound (Compound 6 ) | 2,3',4,4',5'-pentahydroxy-diphenylketone | Potent Inhibitor | Competitive | [1] |
| Kojic Acid (Reference) | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one | ~15-25 µM | Competitive | [2] |
Signaling Pathway of Melanogenesis
The following diagram illustrates the melanin synthesis pathway and the point of inhibition by this compound.
References
Application Notes and Protocols for High-Throughput Screening of Tyrosinase Inhibitors using Tyrosinase-IN-18
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis by catalyzing the oxidation of tyrosine to dopaquinone.[1][2] This enzyme is a key target for the development of inhibitors to treat hyperpigmentation disorders and for cosmetic skin-lightening applications.[2][3] High-throughput screening (HTS) is a powerful methodology for identifying novel tyrosinase inhibitors from large compound libraries.[4][5] Tyrosinase-IN-18 has been identified as a potent tyrosinase inhibitor, making it a valuable tool for developing and validating such screening assays.[6] This document provides a detailed protocol for a high-throughput screening assay to identify tyrosinase inhibitors, using a colorimetric method suitable for a 384-well format.
Signaling Pathway:
The production of melanin is regulated by a complex signaling cascade. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[7] Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and pigmentation.[8][9] MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2).[7][8]
Experimental Protocols
High-Throughput Screening (HTS) Assay for Tyrosinase Inhibitors
This protocol describes a colorimetric HTS assay to screen for inhibitors of mushroom tyrosinase, adaptable for 384-well plates. The assay measures the enzymatic conversion of L-tyrosine to dopachrome, which can be quantified by measuring the absorbance at 475-510 nm.[10][11][12]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine (substrate)
-
This compound (or other test compounds)
-
Kojic Acid (positive control inhibitor)
-
Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes or automated liquid handling system
-
Microplate reader capable of kinetic measurements
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM sodium phosphate buffer, pH 6.8.
-
Enzyme Stock Solution: Dissolve lyophilized mushroom tyrosinase in assay buffer to a concentration of 1000 U/mL. Aliquot and store at -20°C.
-
Working Enzyme Solution: On the day of the assay, dilute the enzyme stock solution in assay buffer to the desired working concentration (e.g., 20 U/mL). Keep on ice.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of L-tyrosine in the assay buffer. Gentle heating may be required to dissolve.
-
Working Substrate Solution: Dilute the substrate stock solution in assay buffer to the desired working concentration (e.g., 2 mM).
-
Test Compound Plate: Prepare serial dilutions of this compound and other test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Positive Control: Prepare a stock solution of Kojic acid in DMSO and dilute in assay buffer to a range of concentrations to generate a dose-response curve.
Assay Procedure (384-well format):
-
Compound Addition: Add 5 µL of the diluted test compounds, positive control (Kojic acid), or vehicle control (assay buffer with DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of the working enzyme solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 25 µL of the working substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 30 minutes at 25°C.[13]
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each test compound concentration using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control is the reaction rate in the presence of the vehicle control.
-
V_sample is the reaction rate in the presence of the test compound.
-
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.
HTS Workflow Diagram:
Data Presentation
The following table summarizes the inhibitory activity of several known tyrosinase inhibitors against mushroom tyrosinase. This data can be used as a reference for comparing the potency of new compounds identified in the HTS campaign. Note that IC50 values can vary depending on the assay conditions and the source of the enzyme.[14]
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| Kojic Acid | Mushroom | L-DOPA | 9.27 - 300 | [15][16] |
| Norartocarpetin | Mushroom | L-Tyrosine | 0.47 | [6] |
| Glabrene | Mushroom | L-Tyrosine | 3.5 | [17] |
| Isoliquiritigenin | Mushroom | L-Tyrosine | 8.1 | [17] |
| Tyrosinase-IN-12 | Mushroom | L-DOPA | 49.33 | [6] |
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. biofor.co.il [biofor.co.il]
- 4. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. glpbio.com [glpbio.com]
- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. abcam.com [abcam.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. activeconceptsllc.com [activeconceptsllc.com]
- 14. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Tyrosinase Inhibitors: A Perspective [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tyrosinase-IN-18 Concentration
Welcome to the technical support center for Tyrosinase-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum tyrosinase inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[1] It functions by binding to the active site of the enzyme, thereby preventing the conversion of L-tyrosine to L-DOPA and subsequent oxidation to dopaquinone.[2] The inhibition of tyrosinase leads to a decrease in melanin production.
Q2: What is the recommended starting concentration for this compound in an experiment?
A2: The optimal concentration of this compound can vary depending on the experimental setup, including the source of the tyrosinase enzyme (e.g., mushroom vs. human) and the specific assay conditions.[2][3] It is recommended to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and titrating up to the micromolar range to determine the IC50 value for your specific system.
Q3: How should I dissolve and store this compound?
A3: The solubility and stability of this compound are critical for its efficacy. It is advisable to consult the manufacturer's data sheet for specific instructions. Generally, many small molecule inhibitors are dissolved in DMSO to create a stock solution, which can then be diluted in the appropriate assay buffer. Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound in cell-based assays?
A4: Yes, this compound can be used in cell-based assays to assess its effect on melanin production in melanocytes, such as B16F10 melanoma cells.[4] It is crucial to first determine the cytotoxicity of the compound to ensure that the observed decrease in melanin is due to tyrosinase inhibition and not cell death.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in results | Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | Ensure all reagents are at the same temperature before starting. Use calibrated pipettes and be consistent with incubation times. Run replicates for all samples. |
| Purity of the tyrosinase enzyme.[3] | Use a high-purity tyrosinase enzyme and be consistent with the source and lot number throughout the experiments. | |
| Low or no inhibition observed | Incorrect concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration range. |
| Inactive inhibitor due to improper storage or handling. | Prepare fresh stock solutions of this compound. Avoid multiple freeze-thaw cycles. | |
| Sub-optimal assay conditions (e.g., pH, temperature).[5] | Optimize the pH and temperature of the assay buffer. Tyrosinase activity is known to be pH-dependent. | |
| Precipitation of the inhibitor in the assay buffer | The concentration of the inhibitor exceeds its solubility in the aqueous buffer. | Decrease the final concentration of the inhibitor. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. |
| Inconsistent IC50 values | Different assay conditions (e.g., substrate concentration, enzyme source, incubation time).[2] | Standardize the experimental protocol. Always run a positive control with a known IC50 value (e.g., kojic acid) for comparison.[6] |
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol is a general guideline for determining the inhibitory effect of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (substrate)
-
This compound
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in phosphate buffer.
-
Prepare a solution of L-DOPA in phosphate buffer.
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of this compound dilution.
-
Add 140 µL of the L-DOPA solution to each well.
-
As a control, use 20 µL of buffer or DMSO instead of the inhibitor solution.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cellular Tyrosinase Activity Assay (B16F10 Melanoma Cells)
This protocol outlines a method to assess the inhibitory effect of this compound on intracellular tyrosinase activity.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells by adding lysis buffer to each well and incubating for a short period.
-
-
Tyrosinase Activity Measurement:
-
To the cell lysate in each well, add a solution of L-DOPA.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at different time points.
-
-
Data Analysis:
-
Normalize the tyrosinase activity to the total protein concentration in each well.
-
Calculate the percentage of inhibition for each treatment concentration relative to the untreated control.
-
Determine the IC50 value.
-
Data Presentation
The following tables provide an example of how to structure quantitative data for this compound. Note: The values presented here are hypothetical and for illustrative purposes only, as specific experimental data for this compound was not available in the initial search. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Dose-Response of this compound on Mushroom Tyrosinase Activity
| This compound Conc. (nM) | % Inhibition |
| 1 | 15.2 ± 2.1 |
| 10 | 48.5 ± 3.5 |
| 50 | 75.8 ± 2.9 |
| 100 | 92.1 ± 1.8 |
| 500 | 98.6 ± 0.9 |
Table 2: Comparison of IC50 Values for Different Tyrosinase Inhibitors
| Inhibitor | IC50 (nM) - Mushroom Tyrosinase | IC50 (nM) - Human Tyrosinase |
| This compound | [Insert experimental value] | [Insert experimental value] |
| Kojic Acid | [Insert experimental value] | [Insert experimental value] |
| Arbutin | [Insert experimental value] | [Insert experimental value] |
Visualizations
Signaling Pathway of Melanogenesis
Caption: Signaling cascade leading to melanin synthesis and the point of inhibition by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: A streamlined workflow for performing an in vitro tyrosinase inhibition assay.
Logical Relationship of Troubleshooting
Caption: A decision tree for troubleshooting common issues in tyrosinase inhibition experiments.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. THE pH STABILITY OF PROTYROSINASE AND TYROSINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to prevent Tyrosinase-IN-18 degradation in experiments
Disclaimer: Specific stability data for a compound designated "Tyrosinase-IN-18" is not publicly available. This guide provides general best practices and troubleshooting advice for preventing the degradation of small-molecule tyrosinase inhibitors based on established principles of chemical stability and enzyme inhibitor handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for small-molecule tyrosinase inhibitors?
A1: The most common degradation pathways for organic small molecules, including enzyme inhibitors, are hydrolysis, oxidation, and photolysis.[1][2][3]
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly susceptible.[2][4]
-
Oxidation: Reaction with oxygen, often accelerated by light, heat, or the presence of metal ions.[2][3] This is a key consideration for inhibitors of metalloenzymes like tyrosinase.
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation.[3] Compounds with photosensitive functional groups should be handled with care to prevent photodecomposition.[5]
Q2: How should I prepare and store stock solutions of my tyrosinase inhibitor?
A2: Proper preparation and storage are critical for maintaining the integrity of your inhibitor.
-
Solvent Selection: Use a high-purity, anhydrous solvent recommended for your specific inhibitor. Dimethyl sulfoxide (DMSO) is a common choice for many organic molecules. Ensure the DMSO is free of moisture, which can promote hydrolysis.
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in your chosen solvent. This is often more stable than dilute solutions.[5]
-
Storage Conditions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -20°C or -80°C in tightly sealed vials.
-
Light Protection: If your inhibitor is light-sensitive, use amber vials or wrap the vials in aluminum foil to protect them from light.[2][5]
Q3: My inhibitor precipitates when I add it to the aqueous assay buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer.
-
Serial Dilution: It is best to perform initial serial dilutions in the same solvent as your stock solution (e.g., DMSO).
-
Final Dilution: Add the final, diluted inhibitor in DMSO to your aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to prevent both inhibitor precipitation and adverse effects on enzyme activity or cell viability.[6] Always include a solvent control in your experiment with the same final concentration of the solvent.[7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitor activity observed. | Inhibitor has degraded due to improper storage. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (aliquoted, -20°C or -80°C, protected from light). |
| Inhibitor is unstable in the assay buffer (pH-related degradation). | Check the pH of your assay buffer. The stability of small molecules can be pH-dependent.[8][9] If possible, test the inhibitor's stability at different pH values. | |
| Inhibitor degraded during the experiment (e.g., due to light exposure). | Perform all experimental steps with the inhibitor under subdued lighting. Use amber-colored tubes or plates if possible. | |
| Decreasing inhibitor activity over the course of an experiment. | Inhibitor is unstable at the experimental temperature. | High temperatures can accelerate the degradation of chemical compounds.[10][11] Consider running the assay at a lower temperature if the enzyme's activity is sufficient. Always pre-incubate components on ice. |
| The inhibitor is being oxidized during the assay. | Since tyrosinase is a copper-containing enzyme, interactions in the active site could promote oxidation. Consider degassing your buffer or adding a compatible antioxidant, though this should be validated not to interfere with the assay.[12] | |
| High background signal or unexpected results. | Solvent (e.g., DMSO) is affecting the assay. | Ensure the final solvent concentration is consistent across all wells and is at a non-interfering level (e.g., ≤0.1%). Always run a solvent control (assay buffer + solvent, without inhibitor).[7] |
| The inhibitor itself has color or absorbs light at the detection wavelength. | Run a control containing the inhibitor in the assay buffer without the enzyme to measure its intrinsic absorbance. Subtract this value from your experimental readings.[13] |
Experimental Protocols
Protocol: Tyrosinase Inhibition Assay
This protocol is a general guideline for assessing a small-molecule inhibitor of mushroom tyrosinase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8.[13] Prepare fresh and store at 4°C.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often around 30 U/mL.[13] Keep the enzyme solution on ice at all times.
-
Substrate Solution: Prepare a 10 mM L-DOPA solution in the assay buffer.[13] This solution can oxidize over time, so prepare it fresh just before use.
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of your inhibitor (e.g., "this compound") in 100% anhydrous DMSO.
-
Positive Control: Prepare a 10 mM stock solution of Kojic Acid in ddH₂O or assay buffer.[14][15]
2. Assay Procedure (96-well plate format):
-
Prepare Inhibitor Dilutions: Create a series of dilutions of your inhibitor stock solution using 100% DMSO.
-
Plate Setup: Add the following to the wells of a clear, flat-bottom 96-well plate:
-
Test Wells: 2 µL of diluted inhibitor + 158 µL of Assay Buffer.
-
Positive Control Wells: 2 µL of diluted Kojic Acid + 158 µL of Assay Buffer.
-
Enzyme Control (No Inhibitor): 2 µL of DMSO + 158 µL of Assay Buffer.
-
Blank Wells (for each concentration): 2 µL of diluted inhibitor/DMSO + 178 µL of Assay Buffer (no enzyme).
-
-
Pre-incubation: Add 20 µL of the tyrosinase solution to all wells except the blanks. Mix gently and incubate the plate at 25°C for 10 minutes.[13] This allows the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the freshly prepared L-DOPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately measure the absorbance at 475 nm (for dopachrome formation) in a microplate reader.[13] Take readings every 1-2 minutes for 20-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates by subtracting the rate of the corresponding blank.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the enzyme control (no inhibitor) and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation: General Stability of Small Molecules
The following table summarizes factors that can influence the stability of small-molecule inhibitors in experimental settings.
| Parameter | Condition | General Effect on Stability | Recommendations |
| Temperature | High Temperature (e.g., > 37°C) | Accelerates degradation rates (hydrolysis, oxidation).[10][11] | Store stock solutions at -20°C or -80°C. Keep reagents on ice during experiments. Run assays at the lowest feasible temperature. |
| Freeze-Thaw Cycles | Can cause degradation of some compounds and introduce moisture. | Aliquot stock solutions into single-use volumes. | |
| pH | Acidic or Basic Conditions | Can catalyze hydrolysis of susceptible functional groups (e.g., esters, amides).[2][10] | Maintain a consistent, buffered pH within the optimal range for both the enzyme and inhibitor stability. The optimal pH for tyrosinase activity is near neutral (6.5-7.5).[13] |
| Light | UV or Ambient Light Exposure | Can cause photolytic degradation (photolysis).[3] | Store compounds in amber vials or protect from light.[5] Minimize light exposure during experiments. |
| Oxygen | Atmospheric Oxygen | Can lead to oxidation, especially in the presence of metal ions or light.[3] | For highly sensitive compounds, consider using degassed buffers. Store under an inert gas (e.g., argon or nitrogen). |
| Solvent | Presence of Water in Organic Solvents | Can lead to hydrolysis of the compound in the stock solution. | Use high-purity, anhydrous solvents (e.g., anhydrous DMSO). |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for preparing and using a tyrosinase inhibitor to minimize degradation.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Drug degradation | PPTX [slideshare.net]
- 4. books.rsc.org [books.rsc.org]
- 5. phytotechlab.com [phytotechlab.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 13. Tyrosinase inhibition assay [bio-protocol.org]
- 14. content.abcam.com [content.abcam.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Addressing Off-Target Effects of Tyrosinase-IN-18 in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Tyrosinase-IN-18 in cellular assays.
Troubleshooting Guide
Researchers using this compound may encounter cellular phenotypes that are not consistent with the known functions of tyrosinase. These could be due to the inhibitor acting on unintended molecular targets. This guide provides a systematic approach to investigate and troubleshoot such off-target effects.
Initial Observation: Unexpected Phenotype
You have treated your cells with this compound and observe a phenotype (e.g., changes in cell proliferation, morphology, or a specific signaling pathway) that is not readily explained by the inhibition of tyrosinase.
Step 1: Data Review and Hypothesis Generation
Begin by reviewing the known or hypothetical activity profile of this compound. While specific off-target data for this compound is not publicly available, we can use a hypothetical profile based on common characteristics of small molecule inhibitors to guide our troubleshooting.
Table 1: Hypothetical On-Target and Off-Target Activity of this compound
| Target | IC50 (nM) | Target Class | Potential Cellular Process Affected |
| Tyrosinase (On-Target) | 50 | Oxidoreductase | Melanin synthesis, pigmentation |
| Kinase A (Off-Target) | 500 | Serine/Threonine Kinase | Cell cycle progression |
| Kinase B (Off-Target) | 2000 | Tyrosine Kinase | Growth factor signaling |
| GPCR X (Off-Target) | >10000 | G-Protein Coupled Receptor | Various signaling cascades |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual values for this compound may differ.
Based on this hypothetical data, if you are using this compound at concentrations approaching or exceeding 500 nM, there is a possibility that the observed phenotype is due to the inhibition of "Kinase A".
Step 2: Experimental Validation of Off-Target Effects
To experimentally determine if the observed phenotype is due to an off-target effect, a series of control experiments should be performed.
Experimental Workflow for Investigating Off-Target Effects
Technical Support Center: Improving the Bioavailability of Tyrosinase-IN-18 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of Tyrosinase-IN-18, a potent tyrosinase inhibitor. Due to the limited publicly available physicochemical data for this compound, this guide presents a generalized framework using a hypothetical data set to illustrate a structured approach to formulation development.
Troubleshooting Guide
Problem 1: Low and Variable Oral Bioavailability in Animal Models
Initial Observation: Following oral administration of a simple suspension of this compound in an aqueous vehicle (e.g., 0.5% methylcellulose), you observe low plasma concentrations and high variability between subjects.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility: The primary reason for low oral absorption of many small molecule inhibitors is their low solubility in gastrointestinal fluids.
-
Action: Characterize the equilibrium solubility of this compound in various physiologically relevant media.
-
-
Slow Dissolution Rate: Even if the compound has moderate solubility, a slow dissolution rate from the solid form can limit the amount of drug that goes into solution for absorption.
-
Action: Evaluate the dissolution profile of the neat compound. Consider particle size reduction techniques like micronization or nanomilling to increase the surface area available for dissolution.
-
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Action: Conduct an intravenous (IV) pharmacokinetic study to determine the absolute bioavailability. A significant difference between oral and IV exposure suggests a high first-pass effect.
-
-
Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the gut lumen.
-
Action: Perform in vitro permeability assays using Caco-2 cells with and without a P-gp inhibitor to assess the efflux ratio.
-
Problem 2: Formulation Instability or Drug Precipitation
Initial Observation: You have developed a solubilizing formulation (e.g., a co-solvent system), but you observe drug precipitation upon dilution in aqueous media, or the formulation is not physically stable over time.
Possible Causes and Troubleshooting Steps:
-
Supersaturation and Precipitation: The formulation may create a supersaturated solution that is thermodynamically unstable, leading to precipitation when it mixes with the aqueous environment of the GI tract.
-
Action: Incorporate precipitation inhibitors (polymers like HPMC or PVP) into your formulation to maintain a supersaturated state for a longer duration, allowing for absorption.
-
-
Incompatible Excipients: The chosen excipients may not be compatible with this compound, leading to chemical degradation or physical instability.
-
Action: Conduct compatibility studies by storing the compound with individual excipients at elevated temperatures and humidity and analyzing for degradation products.
-
-
pH-Dependent Solubility: If this compound is a weak base or acid, its solubility will be highly dependent on the pH of the environment. A change in pH from the formulation to the gut can cause it to crash out of solution.
-
Action: Determine the pKa of this compound and its solubility at different pH values. Consider using buffering agents in the formulation or employing pH-independent formulation strategies like amorphous solid dispersions or lipid-based systems.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in developing a suitable formulation for this compound?
A1: The initial and most critical step is to perform a thorough pre-formulation characterization of this compound. This includes determining its aqueous solubility, solubility in common organic solvents and lipids, pKa, logP, melting point, and solid-state properties (crystalline vs. amorphous). This data will guide the selection of an appropriate formulation strategy.
Q2: Which formulation strategies are generally most effective for poorly soluble compounds like this compound?
A2: Several strategies can be employed, and the best choice depends on the specific properties of the compound.[1][2] Common approaches include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), are often effective for lipophilic compounds.[2] They can enhance solubility and absorption through the lymphatic pathway, potentially avoiding first-pass metabolism.[2]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.
-
Particle Size Reduction: Nanosuspensions or micronized drug particles increase the surface area for dissolution.
-
Co-solvent and Surfactant Systems: These can be effective for initial preclinical studies but may have limitations regarding the administrable volume and potential toxicity.
Q3: How do I select the right animal model for in vivo bioavailability studies?
A3: The choice of animal model (e.g., mouse, rat, dog) depends on several factors, including the specific research question, the metabolic profile of the compound in different species, and practical considerations like the required blood sampling volume and frequency. It is often advisable to start with a rodent model for initial screening and then confirm the findings in a larger animal model if necessary.
Q4: What are the key parameters to measure in a pharmacokinetic study to assess bioavailability?
A4: The primary parameters include:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.
-
F% (Absolute Bioavailability): Calculated by comparing the AUC from oral administration to the AUC from intravenous (IV) administration.
Data Presentation
To illustrate the decision-making process for formulation development, a hypothetical pre-formulation data set for this compound is presented below.
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Formulation |
| Molecular Weight | 450.5 g/mol | Suitable for oral absorption. |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL | Very poorly soluble; will require significant formulation enhancement. |
| LogP | 4.2 | Lipophilic; suggests good permeability but poor aqueous solubility. Good candidate for lipid-based formulations. |
| pKa | 8.5 (weak base) | Solubility will be higher at lower pH (stomach) and lower at higher pH (intestine). Risk of precipitation in the intestine. |
| Melting Point | 210°C | High melting point suggests a stable crystalline form, which may have low dissolution rates. |
Table 2: Hypothetical Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) | Formulation Potential |
| Water | < 0.0001 | Poor |
| Propylene Glycol | 5 | Potential co-solvent. |
| PEG 400 | 15 | Good co-solvent. |
| Labrasol® | 50 | Good surfactant for lipid formulations. |
| Capryol™ 90 | 30 | Good oil phase for lipid formulations. |
| Cremophor® EL | 45 | Good surfactant for lipid formulations. |
Table 3: Hypothetical Pharmacokinetic Data of Different this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Simple Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 55 ± 15 | 2.0 | 350 ± 90 | 233 |
| SEDDS Formulation | 250 ± 50 | 1.5 | 1800 ± 300 | 1200 |
| Amorphous Solid Dispersion | 210 ± 40 | 1.0 | 1650 ± 280 | 1100 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility studies (Table 2), select an oil phase (e.g., Capryol™ 90), a surfactant (e.g., Labrasol®), and a co-surfactant/co-solvent (e.g., PEG 400).
-
Ratio Optimization: Prepare various ratios of oil, surfactant, and co-surfactant. For each combination, add this compound to determine the maximum solubility.
-
Emulsification Study: Add the optimized drug-loaded formulation to water under gentle agitation. Observe the formation of a microemulsion. Characterize the droplet size and polydispersity index.
-
Final Formulation: A typical starting point could be a ratio of 30% Capryol™ 90, 40% Labrasol®, and 30% PEG 400 (w/w). Dissolve this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Dosing: Administer the selected formulation of this compound orally via gavage at a dose of 10 mg/kg. For determining absolute bioavailability, a separate group of rats should receive an intravenous (IV) dose (e.g., 1 mg/kg) of a solubilized form of the compound.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters (AUC, Cmax, Tmax, t1/2). Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Mandatory Visualizations
Caption: The Melanogenesis Pathway and the Site of Action for this compound.
Caption: Workflow for the Formulation Development of a Poorly Soluble Compound.
Caption: Relationship Between Physicochemical Properties, Formulation, and Bioavailability.
References
Tyrosinase-IN-18 inconsistent results in tyrosinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when using Tyrosinase-IN-18 in tyrosinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of the tyrosinase enzyme.[1] Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes.[2][3][4] It catalyzes the first two rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][5] By inhibiting this enzyme, this compound can reduce melanin production, making it a compound of interest for research in cosmetics and treatments for hyperpigmentation disorders.[2][3]
Q2: What is a standard experimental setup for a tyrosinase inhibition assay?
A common method is the mushroom tyrosinase assay, which is often used for initial screening of inhibitors.[6] The assay typically involves combining the tyrosinase enzyme with its substrate (L-tyrosine or L-DOPA) in a buffer solution and measuring the formation of dopachrome, a colored product, over time using a spectrophotometer at a wavelength of approximately 475-510 nm.[6][7][8] The inhibitor, such as this compound, is added to this reaction mixture to assess its effect on the enzyme's activity.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in IC50 Values for this compound Across Experiments
Possible Causes and Solutions:
-
Inhibitor Solubility and Stability:
-
Problem: this compound may have limited solubility in aqueous buffers, leading to precipitation and inconsistent effective concentrations. The stability of the inhibitor in the assay buffer over the course of the experiment could also be a factor.
-
Troubleshooting:
-
Solvent Selection: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay well is low (typically <1%) to avoid affecting enzyme activity. Run a solvent control to check for any inhibitory effects of the solvent itself.
-
Fresh Preparations: Always prepare fresh dilutions of this compound from the stock solution immediately before each experiment.
-
Pre-incubation: Observe the assay plate after adding the inhibitor to the buffer. Look for any signs of precipitation. A short pre-incubation of the enzyme and inhibitor before adding the substrate can sometimes help, but prolonged pre-incubation might lead to inhibitor degradation.
-
-
-
Enzyme Activity and Purity:
-
Problem: Commercial preparations of mushroom tyrosinase can vary in purity and may contain other enzymes or contaminants that can affect the assay.[9] The activity of the enzyme can also decrease over time with improper storage.
-
Troubleshooting:
-
Enzyme Source: Be consistent with the source and lot number of the tyrosinase used. If switching to a new batch, it is advisable to re-validate the assay with a known inhibitor like kojic acid.
-
Enzyme Storage: Store the enzyme according to the manufacturer's instructions, typically at -20°C or below in aliquots to avoid repeated freeze-thaw cycles.[10]
-
Enzyme Concentration: Determine the optimal enzyme concentration for your assay. The rate of the uninhibited reaction should be linear for the duration of the measurement.
-
-
-
Assay Conditions:
-
Problem: Minor variations in pH, temperature, and substrate concentration can significantly impact enzyme kinetics and inhibitor potency.[11]
-
Troubleshooting:
-
pH Control: Use a buffer with a stable pH in the optimal range for mushroom tyrosinase (typically pH 6.5-7.0).[12] Ensure the buffer has sufficient capacity to handle the addition of inhibitor solutions.
-
Temperature Control: Maintain a constant temperature throughout the assay using a temperature-controlled plate reader or water bath.[12]
-
Substrate Concentration: Use a substrate concentration that is appropriate for the type of inhibition being studied. For competitive inhibitors, the apparent IC50 value will depend on the substrate concentration.
-
-
Issue 2: No Inhibition or Weak Inhibition Observed with this compound
Possible Causes and Solutions:
-
Incorrect Assay Setup:
-
Problem: Errors in the preparation of reagents or the assay procedure can lead to a lack of observable inhibition.
-
Troubleshooting:
-
Positive Control: Always include a known tyrosinase inhibitor, such as kojic acid, as a positive control.[8] This helps to validate that the assay is working correctly.
-
Reagent Preparation: Double-check the concentrations of all reagents, including the enzyme, substrate, and inhibitor.
-
Order of Addition: The order in which reagents are added can be important. Typically, the buffer, inhibitor, and enzyme are pre-incubated before the reaction is initiated by the addition of the substrate.
-
-
-
Inhibitor Degradation:
-
Problem: this compound may be unstable under certain conditions (e.g., exposure to light, improper storage).
-
Troubleshooting:
-
Storage: Store the stock solution of this compound as recommended by the supplier, protected from light and at the appropriate temperature.
-
Fresh Dilutions: As mentioned previously, always use freshly prepared dilutions for your experiments.
-
-
Issue 3: High Background Signal or Interference
Possible Causes and Solutions:
-
Auto-oxidation of Substrate:
-
Problem: L-DOPA, a common substrate in tyrosinase assays, can auto-oxidize, leading to a high background signal that is independent of enzyme activity.
-
Troubleshooting:
-
Fresh Substrate: Prepare the L-DOPA solution fresh before each experiment.
-
Blank Correction: Include a blank control that contains the substrate and buffer but no enzyme to measure the rate of auto-oxidation. Subtract this rate from all other readings.
-
-
-
Inhibitor Interference:
-
Problem: this compound itself might absorb light at the detection wavelength, or it could react with the substrate or product, causing interference.
-
Troubleshooting:
-
Inhibitor Control: Run a control containing the inhibitor and substrate without the enzyme to check for any direct reaction or absorbance.
-
Wavelength Scan: Perform a wavelength scan of this compound to determine if it has significant absorbance at the assay wavelength.
-
-
Experimental Protocols
Standard Mushroom Tyrosinase Inhibition Assay Protocol
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (or L-Tyrosine)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
Kojic Acid (positive control)
-
DMSO (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare a concentrated stock solution of this compound and kojic acid in DMSO.
-
Prepare serial dilutions of the inhibitors in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, a specific concentration of this compound dilution, and the tyrosinase solution.
-
Positive control wells: Add buffer, a specific concentration of kojic acid dilution, and the tyrosinase solution.
-
Enzyme control (no inhibitor) wells: Add buffer, solvent (e.g., DMSO) at the same final concentration as in the test wells, and the tyrosinase solution.
-
Blank wells: Add buffer and substrate, but no enzyme.
-
-
Pre-incubation:
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (or the appropriate wavelength for dopachrome) in kinetic mode for a set period (e.g., 20-30 minutes), taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of enzyme control - Rate of test well) / Rate of enzyme control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Common Parameters for Tyrosinase Inhibition Assays
| Parameter | Typical Value/Range | Reference(s) |
| Enzyme Source | Mushroom (Agaricus bisporus) | [6] |
| Substrate | L-DOPA or L-Tyrosine | [6][13] |
| Substrate Concentration | 1-5 mM (for L-DOPA) | [13][14] |
| Buffer pH | 6.5 - 7.0 | [12][13] |
| Temperature | 25°C - 37°C | [8][12] |
| Detection Wavelength | 475 - 510 nm | [6][7] |
| Positive Control | Kojic Acid | [8] |
Visualizations
Caption: The catalytic pathway of tyrosinase in melanin synthesis and the inhibitory action of this compound.
Caption: A general experimental workflow for a tyrosinase inhibition assay.
References
- 1. glpbio.com [glpbio.com]
- 2. Tyrosinase - Wikipedia [en.wikipedia.org]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. biofor.co.il [biofor.co.il]
- 6. researchgate.net [researchgate.net]
- 7. activeconceptsllc.com [activeconceptsllc.com]
- 8. Tyrosinase inhibition assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Tyrosinase-IN-18 Cytotoxicity in Primary Melanocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Tyrosinase-IN-18 in primary melanocyte cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the enzyme tyrosinase.[1] Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[2][3][4] By inhibiting tyrosinase, this compound effectively reduces melanin production.[1] Its primary mechanism involves binding to the active site of tyrosinase, preventing it from catalyzing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanogenesis pathway.[2][4]
Q2: What are the common causes of cytotoxicity observed when using this compound in primary melanocytes?
A2: While specific cytotoxicity data for this compound is not extensively published, cytotoxicity of small molecule inhibitors in primary cell cultures can generally be attributed to several factors:
-
High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary melanocytes at certain concentrations.
-
Extended Exposure Times: Prolonged incubation with the inhibitor can overwhelm cellular defense mechanisms.
-
Sub-optimal Cell Culture Conditions: Primary melanocytes are sensitive to their environment. Factors like improper media formulation, pH, temperature, and confluency can exacerbate the cytotoxic effects of a compound.
-
Inhibition of Essential Cellular Processes: While targeting tyrosinase, the compound at high concentrations might interfere with other vital cellular pathways.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: A dose-response experiment is crucial to determine the optimal concentration. This typically involves treating primary melanocytes with a range of this compound concentrations and assessing cell viability using assays like the MTT or LDH assay. The goal is to identify the highest concentration that effectively inhibits melanin production without significantly impacting cell viability (e.g., >90% viability).
Q4: What are the key signaling pathways involved in melanogenesis that could be affected by this compound?
A4: The primary pathway affected is the melanogenesis cascade, directly through the inhibition of tyrosinase. However, other interconnected signaling pathways regulate tyrosinase expression and activity, and could be indirectly affected or contribute to off-target effects. These include:
-
cAMP/PKA/CREB/MITF Pathway: This is a central pathway that upregulates the transcription of key melanogenic genes, including tyrosinase.[5][6][7]
-
MAPK/ERK Pathway: Activation of the ERK pathway can lead to the phosphorylation and subsequent degradation of MITF, thereby reducing tyrosinase expression and melanin synthesis.[8]
-
Wnt/β-catenin Signaling: This pathway can also contribute to the expression of MITF.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in primary melanocytes.
| Observation | Possible Cause | Suggested Solution |
| High cell death observed across all concentrations of this compound. | 1. Solvent (e.g., DMSO) concentration is too high. 2. The stock solution of this compound is contaminated. 3. Primary melanocytes are stressed or unhealthy. | 1. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control. 2. Prepare a fresh stock solution of this compound. 3. Check the morphology and viability of your primary melanocytes before starting the experiment. Ensure they are at a healthy passage number and optimal confluency. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent incubation times. 3. Variability in the passage number of primary melanocytes. | 1. Use a consistent cell seeding density for all experiments. 2. Standardize all incubation times with this compound. 3. Use primary melanocytes from a similar passage number range for all related experiments. |
| No inhibition of melanin production, even at high concentrations of this compound. | 1. Inactive compound. 2. Incorrect assay for melanin measurement. 3. Rapid degradation of the compound in the culture medium. | 1. Verify the activity of your this compound stock using a cell-free tyrosinase activity assay. 2. Ensure your melanin quantification protocol is validated and sensitive enough to detect changes. 3. Consider replenishing the medium with fresh this compound during long incubation periods. |
| Reduced cell proliferation without significant cell death. | 1. Cytostatic effects of this compound. 2. Nutrient depletion in the culture medium. | 1. Assess cell proliferation using a BrdU or similar assay. It's possible the compound is inhibiting cell division without inducing apoptosis or necrosis. 2. Ensure the culture medium is changed regularly, especially for longer experiments. |
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on primary melanocytes.
Materials:
-
Primary human epidermal melanocytes
-
Melanocyte growth medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary melanocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of melanocyte growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in melanocyte growth medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control.
Table 1: Hypothetical Cytotoxicity Data for this compound in Primary Melanocytes
| Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |
| 0 (Control) | 100 | 100 |
| 1 | 98 ± 3.5 | 95 ± 4.1 |
| 10 | 95 ± 4.2 | 88 ± 5.3 |
| 25 | 85 ± 5.1 | 75 ± 6.2 |
| 50 | 60 ± 6.8 | 45 ± 7.1 |
| 100 | 30 ± 7.5 | 15 ± 5.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Protocol 2: Quantification of Melanin Content
This protocol describes how to measure the melanin content in primary melanocytes treated with this compound.
Materials:
-
Primary human epidermal melanocytes
-
Melanocyte growth medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
1N NaOH
-
Microplate reader
Procedure:
-
Cell Treatment: Seed primary melanocytes in a 6-well plate and treat with various concentrations of this compound as described in the cytotoxicity protocol.
-
Cell Lysis: After the desired incubation period, wash the cells with PBS and then lyse them in 1N NaOH at 60°C for 1 hour.
-
Absorbance Measurement: Transfer the cell lysates to a 96-well plate and measure the absorbance at 405 nm.
-
Data Normalization: Normalize the melanin content to the total protein concentration of each sample, which can be determined using a BCA or Bradford protein assay.
Visualizations
Signaling Pathways
Caption: Key signaling pathways regulating melanogenesis and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the effects of this compound.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Pathways in Melanogenesis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ERK Activation by Fucoidan Leads to Inhibition of Melanogenesis in Mel-Ab Cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal Tyrosinase-IN-18 activity
Welcome to the technical support center for Tyrosinase-IN-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Disclaimer
Information regarding the optimal pH and specific experimental protocols for the inhibitor This compound is not publicly available. The following guidance is based on the well-characterized properties of its target enzyme, tyrosinase , from various sources. Optimal conditions for this compound should be determined empirically for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for tyrosinase activity?
A1: The optimal pH for tyrosinase activity varies depending on the source of the enzyme. Generally, most tyrosinases exhibit maximal activity in a slightly acidic to neutral pH range. For instance, mushroom tyrosinase, commonly used in screening assays, has an optimal pH of around 6.5.[1] However, some bacterial tyrosinases function optimally at a neutral pH of 7.0.[2] It is crucial to consider the source of your tyrosinase enzyme when preparing your assay buffer.
Q2: What type of buffer should I use for my tyrosinase inhibition assay?
A2: Phosphate buffers are commonly used for tyrosinase assays and are suitable for maintaining a pH range between 6.0 and 8.0.[2] For pH values outside of this range, other buffer systems may be more appropriate. For example, citrate-phosphate buffer can be used for more acidic conditions (pH 5.0-7.0), while Tris-HCl can be used for slightly alkaline conditions (pH 8.0).[3]
Q3: How does pH affect the stability of the substrate and product?
A3: The stability of both the substrate (e.g., L-DOPA) and the product (dopachrome) can be pH-dependent. L-DOPA can auto-oxidize, especially under alkaline conditions, which can lead to an increase in background signal.[3] Therefore, maintaining the appropriate pH is critical for accurate measurement of enzyme activity.
Q4: What is the general mechanism of action for tyrosinase inhibitors?
A4: Tyrosinase inhibitors can act through various mechanisms.[4] These include:
-
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.
-
Non-competitive inhibition: The inhibitor binds to a site other than the active site, altering the enzyme's conformation and reducing its activity.
-
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Copper chelation: Since tyrosinase is a copper-containing enzyme, compounds that chelate copper can inhibit its activity.
This compound is described as a potent tyrosinase inhibitor.[1] The precise mechanism of inhibition should be determined through kinetic studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Auto-oxidation of the substrate (e.g., L-DOPA). | Prepare substrate solution fresh before each experiment. Adjust the buffer pH to the optimal range for the enzyme, avoiding alkaline conditions that promote auto-oxidation. |
| Low or No Enzyme Activity | Incorrect pH of the assay buffer. | Verify the pH of your buffer and adjust it to the known optimum for your specific tyrosinase enzyme. |
| Inactive enzyme. | Ensure proper storage and handling of the tyrosinase enzyme. Prepare fresh enzyme solutions for each experiment. | |
| Presence of interfering substances. | Ensure all reagents and labware are free of contaminants that could inhibit the enzyme, such as chelating agents. | |
| Inconsistent Results | Fluctuation in pH during the assay. | Ensure the buffering capacity of your chosen buffer is sufficient to maintain a stable pH throughout the experiment. |
| Temperature variations. | Perform all incubations in a temperature-controlled environment, as enzyme activity is temperature-dependent. | |
| Precipitation of the Inhibitor | Low solubility of this compound in the assay buffer. | Consider using a co-solvent like DMSO to dissolve the inhibitor before diluting it in the assay buffer. Ensure the final concentration of the co-solvent does not affect enzyme activity. |
Experimental Protocols
General Protocol for Tyrosinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (substrate)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution at various concentrations (or solvent control)
-
Tyrosinase enzyme solution
-
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Initiate Reaction:
-
Add the L-DOPA solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of inhibition for each concentration of this compound compared to the solvent control.
-
Calculate the IC50 value of this compound.
-
Visualizations
Tyrosinase Catalytic Pathway
Caption: The catalytic role of tyrosinase in melanin synthesis and the inhibitory action of this compound.
Troubleshooting Workflow for Low Enzyme Activity
Caption: A step-by-step guide for troubleshooting low tyrosinase activity in an experimental setting.
References
Validation & Comparative
A Comparative Guide to Tyrosinase Inhibitors: Tyrosinase-IN-18 versus Kojic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosinase inhibitors: the well-characterized kojic acid and the more recently identified Tyrosinase-IN-18. While extensive quantitative data is available for kojic acid, information on this compound is currently limited in publicly accessible literature, preventing a direct quantitative performance comparison. This document summarizes the known properties of both compounds, outlines the standardized experimental protocols for evaluating tyrosinase inhibition, and presents a framework for their comparative analysis.
I. Overview of Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and treatments for hyperpigmentation.
II. Comparative Analysis of Inhibitors
This section details the available information on this compound and kojic acid.
This compound
This compound is described as a potent tyrosinase inhibitor. It has been shown to inhibit melanogenesis in B16F10 mammalian cells and possesses strong antioxidant properties against ROS, ABTS+, and DPPH radicals. Currently, specific quantitative data on its tyrosinase inhibitory activity, such as IC50 and Ki values, are not widely available in the public domain, precluding a direct potency comparison with kojic acid.
Kojic Acid
Kojic acid is a well-established tyrosinase inhibitor produced by several species of fungi. Its mechanism of action involves chelating the copper ions in the active site of the tyrosinase enzyme, thereby disrupting its structure and function.
Quantitative Data for Kojic Acid:
The inhibitory potency of kojic acid against mushroom tyrosinase has been extensively studied, though reported IC50 values can vary depending on the assay conditions.
| Parameter | Reported Value(s) | Reference(s) |
| IC50 (Mushroom Tyrosinase) | 121 ± 5 µM | [1] |
| 9.23 µM | [2] | |
| ~5 µM - 78.99 µM | [3] | |
| Inhibition Type | Competitive or Mixed-type | [4][5][6] |
| Ki (Inhibition Constant) | 9.23 µM | [2] |
| 5 µM | [3] |
III. Signaling Pathways and Experimental Workflow
To visualize the mechanism of tyrosinase inhibition and the experimental process for its evaluation, the following diagrams are provided.
IV. Experimental Protocols
A standardized protocol is essential for the accurate comparison of tyrosinase inhibitors. The following is a typical in vitro mushroom tyrosinase inhibition assay protocol.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test Inhibitors (this compound, Kojic Acid)
-
Solvent for inhibitors (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO). Further dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of the tyrosinase enzyme solution to each well.
-
Add an equal volume of the different concentrations of the test inhibitors or the vehicle control to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance of the reaction mixture at a wavelength of 475 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 20-30 minutes) to obtain a kinetic profile of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and each inhibitor concentration.
-
Determine the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity, from the dose-response curve.
-
Kinetic Analysis (Optional):
To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), the assay can be performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data can then be analyzed using Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki).
V. Conclusion
Kojic acid is a well-documented tyrosinase inhibitor with a clear mechanism of action and a range of reported IC50 values, making it a valuable benchmark in the field. This compound is presented as a potent inhibitor with additional antioxidant properties. However, the lack of publicly available quantitative data for this compound currently limits a direct performance comparison. The experimental protocols outlined in this guide provide a standardized approach for researchers to independently evaluate and compare the efficacy of these and other novel tyrosinase inhibitors, which is crucial for the development of new and improved agents for skin health and the treatment of hyperpigmentation disorders.
References
- 1. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Kinetic Studies and Computational Analysis on Kojic Acid Analogs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Tyrosinase Inhibitors for Melanogenesis Research
For researchers, scientists, and drug development professionals, the quest for potent and specific tyrosinase inhibitors is a critical endeavor in the development of therapeutics for hyperpigmentation disorders and as cosmetic skin-lightening agents. While a multitude of inhibitors have been identified, the landscape is continually evolving with the discovery of novel chemical entities. This guide provides a comparative analysis of recently developed tyrosinase inhibitors, presenting their inhibitory efficacy, mechanisms of action, and the experimental protocols used for their evaluation. Notably, while "Tyrosinase-IN-18" is marketed as a potent tyrosinase inhibitor, a comprehensive search of scientific literature and chemical databases did not yield any publicly available experimental data regarding its IC50 value, kinetic properties, or mechanism of action. Therefore, a direct comparison with this specific compound is not feasible at this time. This guide will instead focus on a selection of well-characterized novel tyrosinase inhibitors with supporting experimental data from recent publications.
Quantitative Comparison of Novel Tyrosinase Inhibitors
The inhibitory potential of various novel compounds against mushroom tyrosinase is summarized below. These compounds, spanning different chemical classes, demonstrate a wide range of potencies, with some exhibiting significantly lower IC50 values than the commonly used reference compound, kojic acid.
| Inhibitor Class | Compound | Source/Reference | IC50 (µM) | Inhibition Type | Ki (µM) |
| Chalcone Derivative | 1-(-1-(4-methoxyphenyl)-3-phenylallylidene)thiosemicarbazide | Synthetic | 0.274 | Irreversible | - |
| Bis-pyrimidine Derivative | Compound 6P | Synthetic | 12.36 ± 1.24 | Mixed-type | - |
| Kojic Acid Derivative | Kojic acid derivative with ethylene linkage | Synthetic[1] | 3.63 | - | - |
| Azo-resveratrol | Azo-resveratrol (5) | Synthetic[2] | 36.28 ± 0.72 | - | - |
| Thiazolyl Resorcinol | Thiamidol | Synthetic | 1.1 (human tyrosinase) | - | - |
| Tripeptide | CSF | Synthetic | 136.04 ± 4.02 | - | - |
| Reference Compound | Kojic Acid | Fungal Metabolite | ~16.69 - 23.12 | Competitive/Mixed | - |
Note: IC50 and Ki values can vary depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human), substrate concentration, and assay buffer pH. The data presented here is for comparative purposes based on the cited literature.
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can exert their effects through various mechanisms, primarily categorized as competitive, non-competitive, uncompetitive, or mixed-type inhibition. Understanding the mechanism is crucial for rational drug design and development.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for the evaluation and comparison of tyrosinase inhibitors. Below are detailed methodologies for key in vitro assays.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., Sigma-Aldrich, ≥1000 units/mg)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and a reference inhibitor (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well plate, add 80 µL of phosphate buffer, 20 µL of the test compound solution (or vehicle for control), and 20 µL of tyrosinase solution.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 80 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for a defined period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Determination of Inhibition Type and Ki
Kinetic studies are performed to elucidate the mechanism of inhibition (competitive, non-competitive, etc.) and to determine the inhibition constant (Ki).
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
The pattern of the lines on the plot indicates the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed-type: Lines intersect at a point other than the axes.
-
-
The Ki value can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
Cellular Tyrosinase Activity Assay
To assess the efficacy of inhibitors in a more physiologically relevant context, cellular assays using melanoma cell lines (e.g., B16F10) are employed.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Lysis buffer (e.g., phosphate buffer with Triton X-100)
-
L-DOPA solution
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Treatment:
-
Culture B16F10 cells in DMEM supplemented with FBS and antibiotics.
-
Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours). In some protocols, melanogenesis is stimulated with α-MSH.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Tyrosinase Activity Measurement:
-
Normalize the protein concentration of all samples.
-
In a 96-well plate, mix a specific amount of cell lysate with L-DOPA solution.
-
Incubate at 37°C and measure the absorbance at 490 nm to quantify dopachrome formation.
-
-
Data Analysis:
-
Calculate the cellular tyrosinase activity relative to the untreated control.
-
Melanogenesis Signaling Pathway
Tyrosinase activity is regulated by a complex signaling cascade. Understanding this pathway provides insights into potential targets for modulating melanin production.
Conclusion
The development of novel tyrosinase inhibitors is a dynamic field with significant potential for applications in dermatology and cosmetics. While many compounds show promise in in vitro assays, their successful translation to clinical use depends on a thorough understanding of their efficacy, mechanism of action, and safety profile. The data and protocols presented in this guide offer a framework for the comparative evaluation of new inhibitor candidates. The lack of publicly available scientific data on "this compound" underscores the importance of rigorous, peer-reviewed research in validating the claims of commercially available compounds. Researchers are encouraged to rely on inhibitors with well-documented experimental evidence to ensure the reliability and reproducibility of their findings.
References
Assessing the Metalloenzyme Selectivity of Tyrosinase-IN-18: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the cross-reactivity of Tyrosinase-IN-18, a potent tyrosinase inhibitor, against other key metalloenzymes. While specific inhibitory data for this compound against a wide panel of metalloenzymes is not extensively available in the public domain, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a thorough selectivity analysis. Understanding the selectivity profile of an enzyme inhibitor is critical for predicting potential off-target effects and ensuring its safety and efficacy in therapeutic or cosmetic applications.
Introduction to this compound and Metalloenzyme Cross-Reactivity
Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in melanin biosynthesis.[1] Its inhibitors, such as this compound, are of significant interest for applications in dermatology and cosmetology to address hyperpigmentation disorders. However, the presence of a metal-chelating moiety in many enzyme inhibitors raises the possibility of cross-reactivity with other metalloenzymes, which could lead to unintended biological effects. Therefore, a comprehensive selectivity profile is paramount.
This guide focuses on a representative panel of metalloenzymes for cross-reactivity screening, selected based on their physiological importance and the potential for off-target interactions. These include:
-
Catechol Oxidase: A closely related copper-containing enzyme that also oxidizes catechols to o-quinones but lacks the monophenolase activity of tyrosinase.[2]
-
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in extracellular matrix degradation, with implications in cancer and inflammation.
-
Carbonic Anhydrases (CAs): Zinc-containing enzymes crucial for pH regulation and other physiological processes.
-
Histone Deacetylases (HDACs): Zinc-dependent enzymes that play a key role in gene expression regulation.
Comparative Inhibitory Activity of this compound
A comprehensive assessment of this compound's selectivity would involve determining its inhibitory potency (typically as IC50 values) against the target enzyme (tyrosinase) and a panel of other metalloenzymes. The data should be presented in a clear, tabular format to facilitate direct comparison.
Table 1: Hypothetical Inhibitory Profile of this compound Against a Panel of Metalloenzymes
| Enzyme Target | Metal Cofactor | Substrate | This compound IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Tyrosinase (Mushroom) | Cu | L-DOPA | Value to be determined | Kojic Acid | Reference value |
| Catechol Oxidase | Cu | Catechol | Value to be determined | Tropolone | Reference value |
| MMP-2 | Zn | Fluorogenic Peptide | Value to be determined | Marimastat | Reference value |
| MMP-9 | Zn | Fluorogenic Peptide | Value to be determined | Marimastat | Reference value |
| Carbonic Anhydrase II | Zn | p-Nitrophenyl Acetate | Value to be determined | Acetazolamide | Reference value |
| HDAC1 | Zn | Fluorogenic Peptide | Value to be determined | Trichostatin A | Reference value |
Note: The IC50 values in this table are placeholders and would need to be determined experimentally.
Experimental Protocols for Cross-Reactivity Screening
To ensure reproducibility and accuracy, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for assessing the inhibitory activity of this compound against the selected metalloenzymes.
General Enzyme Inhibition Assay Principle
The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. The concentration of the inhibitor that reduces the enzyme activity by 50% is defined as the half-maximal inhibitory concentration (IC50).
Tyrosinase Inhibition Assay
This assay measures the ability of this compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.
-
Reagents and Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic Acid (reference inhibitor)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and Kojic Acid in the assay buffer.
-
In a 96-well plate, add a fixed volume of the tyrosinase enzyme solution to each well.
-
Add the different concentrations of this compound or the reference inhibitor to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed volume of the L-DOPA substrate solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475 nm for dopachrome formation) in kinetic mode for a set duration (e.g., 20 minutes).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Cross-Reactivity Assays for Other Metalloenzymes
The same general principles of the tyrosinase inhibition assay can be adapted for other metalloenzymes by using their specific substrates and assay conditions.
-
Catechol Oxidase Inhibition Assay:
-
Enzyme: Catechol Oxidase (EC 1.10.3.1)
-
Substrate: Catechol
-
Detection: Spectrophotometric measurement of o-quinone formation.
-
-
Matrix Metalloproteinase (MMP) Inhibition Assay:
-
Enzymes: MMP-2 (EC 3.4.24.24), MMP-9 (EC 3.4.24.35)
-
Substrate: A specific fluorogenic peptide substrate for each MMP.
-
Detection: Fluorometric measurement of the cleavage of the quenched fluorescent substrate.
-
-
Carbonic Anhydrase (CA) Inhibition Assay:
-
Enzyme: Carbonic Anhydrase II (EC 4.2.1.1)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Detection: Spectrophotometric measurement of the formation of p-nitrophenolate.
-
-
Histone Deacetylase (HDAC) Inhibition Assay:
-
Enzyme: HDAC1 (EC 3.5.1.98)
-
Substrate: A specific fluorogenic acetylated peptide substrate.
-
Detection: Fluorometric measurement following the development of the deacetylated product.
-
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Assessing Inhibitor Selectivity
The following diagram illustrates a typical workflow for screening an inhibitor against a panel of enzymes to determine its selectivity profile.
Caption: Workflow for determining the selectivity of this compound.
Simplified Tyrosinase Signaling Pathway in Melanogenesis
This diagram depicts the central role of tyrosinase in the melanin synthesis pathway.
Caption: The role of tyrosinase in melanogenesis and its inhibition.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently limited, this guide provides the necessary framework for a comprehensive evaluation of its selectivity. By following the outlined experimental protocols and data analysis procedures, researchers can generate a robust selectivity profile. This information is indispensable for the continued development of this compound as a safe and effective agent for its intended applications, providing a clear understanding of its potential interactions with other physiologically important metalloenzymes.
References
A Head-to-Head Comparison of Tyrosinase Inhibitors: Tyrosinase-IN-18 and Arbutin
In the landscape of dermatological and cosmetic research, the quest for effective and safe tyrosinase inhibitors is a significant focus for managing hyperpigmentation and related skin disorders. Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibition can lead to a reduction in melanin production. This guide provides a comparative overview of two tyrosinase inhibitors: the well-established compound Arbutin and a lesser-known molecule designated as Tyrosinase-IN-18.
This comparison aims to provide researchers, scientists, and drug development professionals with a detailed analysis based on available data. However, a comprehensive head-to-head comparison is currently challenging due to the limited publicly available experimental data for this compound. While extensive research has been conducted on Arbutin, this compound remains a relatively uncharacterized compound in the public domain.
Overview of Compounds
Arbutin is a naturally occurring β-D-glucopyranoside of hydroquinone found in various plants, most notably the bearberry. It is a well-documented competitive inhibitor of tyrosinase.[1][2] Its mechanism of action involves binding to the active site of tyrosinase, thereby competing with the natural substrate, L-tyrosine, and inhibiting the enzymatic conversion to L-DOPA, a precursor to melanin.[1][2]
This compound is described as a potent tyrosinase inhibitor with strong antioxidant properties. Its chemical formula is C19H18N2O5S, and it has a molecular weight of 386.42 g/mol . At present, detailed public information regarding its mechanism of action, specific inhibitory concentrations, and cellular effects is not available in peer-reviewed literature.
Data Presentation: A Comparative Analysis
Due to the absence of quantitative experimental data for this compound in the public domain, a direct numerical comparison of its performance with Arbutin is not feasible. The following tables summarize the available information for Arbutin to serve as a benchmark.
Table 1: Tyrosinase Inhibition Data for Arbutin
| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 Value | Source |
| α-Arbutin | Human Tyrosinase | L-DOPA | Competitive | Ki = 0.7 mM | [3] |
| β-Arbutin (Arbutin) | Human Tyrosinase | L-DOPA | Competitive | Ki = 0.9 mM | [3] |
| Arbutin | Mushroom Tyrosinase | L-DOPA | Competitive | - | [4] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Table 2: Cellular Effects and Cytotoxicity of Arbutin
| Compound | Cell Line | Effect on Melanin Content | Cytotoxicity (CC50/Effective Concentration) | Source |
| α-Arbutin | Human melanoma cells (HMV-II) | Decreased to 76% of control at 0.5 mM | No significant effect on cell growth below 1.0 mM | [4] |
| Arbutin | B16F10 murine melanoma cells | Dose-dependent reduction | No significant cytotoxicity at effective concentrations | [4] |
Note: CC50 (half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Signaling Pathways in Melanogenesis
The primary signaling pathway targeted by both Arbutin and, presumably, this compound is the melanogenesis pathway, with the key regulatory point being the tyrosinase enzyme.
References
- 1. CN1747711B - Melanogenesis inhibitor and skin preparations containing it - Google Patents [patents.google.com]
- 2. WO2017108316A1 - Tyrosinase inhibitors - Google Patents [patents.google.com]
- 3. US20140112878A1 - Tyrosinase Inhibitor - Google Patents [patents.google.com]
- 4. US20150174034A1 - Tyrosinase inhibitors - Google Patents [patents.google.com]
Benchmarking Tyrosinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount to advancing the frontiers of dermatological and pharmacological research. This guide provides a comprehensive comparison of commercially available tyrosinase inhibitors—kojic acid, arbutin, and hydroquinone—benchmarked against the investigational compound Tyrosinase-IN-18. Due to a lack of publicly available experimental data for this compound, this guide will focus on the established inhibitors, presenting their performance metrics, mechanisms of action, and relevant experimental protocols to aid in the selection of the most suitable compound for your research needs.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] The overproduction of melanin can lead to various hyperpigmentary disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and therapeutics for these conditions. This guide focuses on a comparative analysis of well-established tyrosinase inhibitors.
Comparative Analysis of Tyrosinase Inhibitors
The following table summarizes the key characteristics of kojic acid, arbutin, and hydroquinone. It is important to note that IC50 values can vary significantly depending on the experimental conditions, including the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used.[2]
| Inhibitor | Mechanism of Action | Reported IC50 (Mushroom Tyrosinase) | Reported IC50 (Human Tyrosinase) | Cytotoxicity |
| Kojic Acid | Primarily a competitive inhibitor, chelates copper ions in the active site of tyrosinase.[3] It can also exhibit mixed-type inhibition. | 70 µM to 121 µM[4] | >500 µM[5] | Can cause skin irritation and instability in formulations. |
| Arbutin (β-Arbutin) | Competitive inhibitor that competes with the natural substrate (tyrosine or L-DOPA) for the active site of tyrosinase.[5] | 1687 µM to 8400 µM[4] | >500 µM[5] | Generally considered less cytotoxic than hydroquinone. |
| Hydroquinone | Competitive inhibitor of tyrosinase.[5] | ~70 µM[6] | >500 µM[5] | Use is controversial due to potential for ochronosis (skin darkening) and cytotoxicity with long-term use. |
| This compound | Tyrosinase inhibitor. | Data not available. | Data not available. | Data not available. |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Tyrosinase signaling pathway and points of inhibition.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Tyrosinase Inhibitors: A Comparative Guide to Depigmenting Effects
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the Key Enzyme in Melanogenesis
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. It catalyzes the first two critical steps: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, the entire downstream pathway of melanin production is effectively suppressed, leading to a reduction in pigmentation.
Below is a diagram illustrating the central role of tyrosinase in the melanogenesis signaling pathway and the point of intervention for tyrosinase inhibitors.
Comparative In Vivo Efficacy
The following tables summarize the in vivo depigmenting effects of the representative potent tyrosinase inhibitor, 3-DBP, compared to the well-known depigmenting agent, Kojic Acid. The data is derived from studies utilizing a UVB-induced hyperpigmentation model in hairless mice.[1]
Table 1: In Vivo Depigmenting Efficacy in UVB-Induced Hyperpigmentation Mouse Model
| Compound | Concentration | Vehicle | Change in Skin Lightness (L* value) | Melanin Content Reduction (%) | Reference |
| 3-DBP | 2% | Cream | Significant increase vs. control | Significant reduction vs. control | [1] |
| Kojic Acid | 2% | Cream | Moderate increase vs. control | Moderate reduction vs. control | [1] |
| Vehicle Control | N/A | Cream | No significant change | N/A | [1] |
Note: "Significant" indicates a statistically significant difference (p < 0.05) compared to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
UVB-Induced Hyperpigmentation in Hairless Mice[1][2][3]
This model is a standard for evaluating the efficacy of topical depigmenting agents.
Detailed Steps:
-
Animal Model: Female HRM2 hairless mice (or C57BL/6 mice) aged 6-8 weeks are used.[2][3] They are housed under standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Induction of Hyperpigmentation: The dorsal skin of the mice is exposed to UVB radiation. A common protocol involves irradiation three times a week for two weeks with a progressively increasing dose to induce visible pigmentation without causing severe skin damage.[2]
-
Topical Treatment: The test compounds, formulated in a suitable vehicle (e.g., a cream base), are applied topically to the irradiated dorsal skin daily for a period of 4-8 weeks. A vehicle control group receives the cream base without the active compound.
-
Assessment of Depigmentation:
-
Colorimetry: Skin color is measured non-invasively at regular intervals using a chromameter. The L* value, which represents lightness, is the primary parameter of interest. An increase in the L* value indicates skin lightening.[3]
-
Melanin Quantification: At the end of the study, skin biopsies are taken from the treated areas. Melanin is extracted from the tissue and quantified spectrophotometrically at 475 nm. The results are typically normalized to the tissue weight.
-
Histological Analysis: Skin sections are stained with Fontana-Masson, which specifically stains melanin, allowing for the visualization and semi-quantitative assessment of melanin distribution in the epidermis.
-
Zebrafish Model for Depigmentation[4][5][6]
The zebrafish embryo model offers a high-throughput in vivo system for screening depigmenting agents.
Detailed Steps:
-
Animal Model: Wild-type zebrafish (Danio rerio) embryos are used. Embryos are collected and synchronized.
-
Compound Exposure: Embryos are placed in multi-well plates containing embryo medium. The test compounds are added to the medium at various concentrations, typically from 9 to 72 hours post-fertilization (hpf). A vehicle control (e.g., DMSO) is also included.
-
Assessment of Depigmentation:
-
Phenotypic Observation: The pigmentation of the zebrafish embryos is observed and photographed under a stereomicroscope at specific time points. A visible reduction in black melanin spots indicates a depigmenting effect.[4]
-
Melanin Quantification: A pool of embryos from each treatment group is lysed, and the melanin is extracted. The melanin content is then quantified spectrophotometrically.[5][6][7][8]
-
Tyrosinase Activity Assay: Embryo lysates can also be used to measure tyrosinase activity to confirm that the depigmenting effect is due to the inhibition of this enzyme.
-
Conclusion
The in vivo validation of tyrosinase inhibitors is essential to confirm their depigmenting efficacy and safety. While specific data for this compound remains elusive in publicly accessible literature, the data presented for a structurally analogous potent tyrosinase inhibitor, 3-DBP, demonstrates the robust methodologies available for such evaluations. The UVB-induced hyperpigmentation model in mice and the zebrafish embryo model are powerful tools for assessing the in vivo performance of novel depigmenting agents. The comparative data presented in this guide underscores the potential of potent tyrosinase inhibitors as effective agents for managing hyperpigmentation, warranting further investigation into compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. UVB-induced pigmentation in hairless mice as an in vivo assay for topical skin-depigmenting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesamol Inhibited Ultraviolet Radiation-Induced Hyperpigmentation and Damage in C57BL/6 Mouse Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. Whole-organism 3D quantitative characterization of zebrafish melanin by silver deposition micro-CT [ouci.dntb.gov.ua]
- 6. biorxiv.org [biorxiv.org]
- 7. Whole-organism 3D quantitative characterization of zebrafish melanin by silver deposition micro-CT | eLife [elifesciences.org]
- 8. Whole-organism 3D quantitative characterization of zebrafish melanin by silver deposition micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tyrosinase Inhibitors: A Guide for Laboratory Professionals
Disclaimer: Specific disposal procedures for a compound designated "Tyrosinase-IN-18" are not available in publicly accessible safety literature. This guide provides essential, general protocols for the safe disposal of laboratory-grade tyrosinase inhibitors based on established chemical waste management principles and data for common inhibitors. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for "this compound" or any other chemical to ensure full compliance and safety.
The responsible disposal of chemical waste is paramount in a laboratory setting to ensure personnel safety and environmental protection. For researchers working with novel or specialized compounds such as tyrosinase inhibitors, understanding the appropriate disposal pathways is a critical component of the experimental workflow.
General Principles for Chemical Waste Disposal
The disposal of any chemical, including tyrosinase inhibitors, is governed by its specific physical, chemical, and toxicological properties. The following steps provide a foundational procedure for managing this waste stream.
Experimental Protocol: General Disposal of a Tyrosinase Inhibitor
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal. Sections 13 ("Disposal Considerations") and 14 ("Transport Information") will provide specific guidance.
-
Determine Waste Classification: Based on the SDS, classify the waste. Is it hazardous? Does it exhibit specific characteristics such as ignitability, corrosivity, reactivity, or toxicity? Many tyrosinase inhibitors, particularly those that are aromatic or phenolic compounds, may be classified as hazardous waste.[1]
-
Segregate the Waste: Do not mix different chemical wastes unless explicitly permitted. Tyrosinase inhibitor waste should be collected separately from other waste streams. Halogenated and non-halogenated solvent wastes should also be kept separate.[2][3]
-
Use Appropriate Containers: Collect waste in a container that is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage. The container must be in good condition and have a secure, leak-proof lid.[1][2]
-
Label the Container Correctly: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[1][2] Do not use abbreviations or chemical formulas.[2] The label should also include the date of waste generation and the principal investigator's name.[2]
-
Store Waste Safely: Store waste containers in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation.[4] Ensure containers are kept closed except when adding waste.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] Do not dispose of chemical waste down the drain or in the regular trash.[1][2]
-
Empty Container Disposal: Empty containers that held acutely toxic chemicals must be managed as hazardous waste.[4] For other chemicals, containers should be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[1] After rinsing, the original label should be defaced, and the container can then be disposed of in the regular trash or recycled, depending on institutional policies.[5]
Hazard Profile of Common Tyrosinase Inhibitors
To illustrate the importance of proper disposal, the following table summarizes the hazards associated with common tyrosinase inhibitors. The specific hazards of "this compound" may differ and should be determined from its SDS.
| Tyrosinase Inhibitor | Key Hazards | General Disposal Recommendations |
| Hydroquinone | Suspected of causing genetic defects and cancer, causes serious eye damage, may cause an allergic skin reaction, very toxic to aquatic life with long-lasting effects.[6] | Dispose of as hazardous waste.[7] Do not let the product enter drains.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[6] |
| Kojic Acid | Suspected of causing genetic defects and cancer.[8] May be combustible at high temperatures.[9] | Can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[10] Do not discharge to sewer systems.[10] |
| Azelaic Acid | Causes skin irritation and serious eye irritation. May be combustible at high temperature.[11][12] | Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[11] This material and its container must be disposed of as hazardous waste.[12] |
Note: This table is for illustrative purposes only. Always refer to the specific SDS for the compound you are using.
Disposal Workflow for a Novel Tyrosinase Inhibitor
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. nj.gov [nj.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. oxfordlabchem.com [oxfordlabchem.com]
- 12. carlroth.com [carlroth.com]
Personal protective equipment for handling Tyrosinase-IN-18
Essential Safety and Handling Guide for Tyrosinase-IN-18
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe use of this compound in a laboratory setting.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₅S | MedChemExpress SDS[1] |
| Appearance | Off-white to light yellow solid | ChemicalBook |
| Purity | 99.33% | MedChemExpress |
Hazard Identification and Safety Precautions
According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is not classified as a hazardous substance or mixture.[1] However, as with any chemical of unknown toxicological properties, it is crucial to handle it with care and use appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation.
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Handling Procedures:
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Emergency Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.
Experimental Protocols
While a specific experimental protocol for this compound is not provided, a general workflow for screening tyrosinase inhibitors is outlined below. This can be adapted for experiments involving this compound.
General Workflow for Screening Tyrosinase Inhibitors:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA (a substrate for tyrosinase) in phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the tyrosinase solution.
-
Add various concentrations of the this compound solution to the wells.
-
Pre-incubate the enzyme and inhibitor at a specific temperature for a set time.
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Measure the formation of dopachrome (an colored product) over time using a microplate reader at a specific wavelength (e.g., 475 nm).
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
-
Visualizations
Below are diagrams illustrating the mechanism of action of tyrosinase and a typical experimental workflow for its inhibitors.
Caption: Mechanism of Tyrosinase Inhibition.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
